Dimethoxanate Hydrochloride: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Abstract Dimethoxanate hydrochloride, a phenothiazine derivative, is a non-narcotic antitussive agent. Its mechanism of action is understood to be multifact...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxanate hydrochloride, a phenothiazine derivative, is a non-narcotic antitussive agent. Its mechanism of action is understood to be multifactorial, involving both central and peripheral pathways to achieve its cough-suppressant effects. Centrally, it is known to interact with the medullary cough center, with specific high-affinity binding to the sigma-1 receptor. Peripherally, it is thought to modulate the activity of sensory nerve endings in the respiratory tract, thereby reducing the afferent signals that trigger the cough reflex. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of dimethoxanate hydrochloride, including available quantitative data, detailed experimental protocols for key assays, and visual representations of its pharmacological pathways and experimental workflows.
Introduction
Dimethoxanate hydrochloride is a centrally and peripherally acting non-narcotic antitussive agent.[1] As a member of the phenothiazine class of compounds, it shares some structural similarities with other drugs in this class that are used for a variety of therapeutic purposes.[2][3] This guide will delve into the specific molecular and physiological mechanisms by which dimethoxanate exerts its antitussive effects, providing a technical resource for researchers and professionals in the field of drug development.
Central Mechanism of Action
The primary central effect of dimethoxanate hydrochloride is the suppression of the cough reflex via its action on the medullary cough center in the brainstem.[1] While the precise network of interactions is not fully elucidated for dimethoxanate specifically, the key identified molecular target is the sigma-1 receptor.
Sigma-1 Receptor Binding
Dimethoxanate has been shown to bind with high affinity to what were initially described as dextromethorphan-binding sites in the brain, which are now largely recognized as sigma-1 receptors.[4][5][6] This interaction is considered a significant component of its central antitussive mechanism.
The following table summarizes the available quantitative data for the interaction of dimethoxanate hydrochloride with the sigma-1 receptor.
The following protocol is based on the methodology described by Craviso and Musacchio (1983) for the characterization of dextromethorphan binding sites, which are now understood to be predominantly sigma-1 receptors.[4]
Objective: To determine the binding affinity (IC50) of dimethoxanate hydrochloride for the sigma-1 receptor in a competitive radioligand binding assay.
Materials:
Tissue Preparation: Whole brains from male Hartley guinea pigs.
Guinea pig brains are homogenized in ice-cold 50 mM Tris-HCl buffer.
The homogenate is centrifuged at high speed (e.g., 48,000 x g) for a specified duration.
The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.
The final pellet is resuspended in the assay buffer to a specific protein concentration.
Binding Assay:
Assay tubes are prepared containing the membrane preparation, [3H]DM at a fixed concentration (e.g., near its Kd), and varying concentrations of dimethoxanate hydrochloride.
A set of tubes for determining non-specific binding contains a high concentration of unlabeled dextromethorphan.
The reaction is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
Separation and Counting:
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
The radioactivity retained on the filters is measured by liquid scintillation counting.
Data Analysis:
The specific binding is calculated by subtracting the non-specific binding from the total binding.
The IC50 value (the concentration of dimethoxanate that inhibits 50% of the specific binding of [3H]DM) is determined by non-linear regression analysis of the competition curve.
Dimethoxanate: A Technical Guide on a Phenothiazine Class Cough Suppressant
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethoxanate is a centrally acting cough suppressant belonging to the phenothiazine class of drugs.[1] Historically marketed under trade names...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate is a centrally acting cough suppressant belonging to the phenothiazine class of drugs.[1] Historically marketed under trade names such as Cothera and Perlatos, it was utilized for the symptomatic relief of cough.[1] However, its approval for marketing in the United States was withdrawn by the Food and Drug Administration (FDA) in 1975 due to a lack of evidence for its efficacy.[1] This technical guide provides a comprehensive overview of Dimethoxanate, focusing on its mechanism of action, chemical properties, and the available, albeit limited, scientific data.
Chemical and Physical Properties
Dimethoxanate is chemically known as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate.[1] A summary of its key chemical and physical properties is presented in Table 1.
Dimethoxanate exerts its antitussive effects through a dual mechanism, involving both central and peripheral pathways.[2] It is classified as a non-narcotic agent, and its mode of action is distinct from opioid-based cough suppressants as it does not interact with opioid receptors.[2]
Central Action
The primary mechanism of Dimethoxanate is its direct action on the medullary cough center in the brainstem.[2] This region of the central nervous system is responsible for coordinating the cough reflex. By modulating neuronal activity within this center, Dimethoxanate is thought to reduce the frequency and intensity of the cough reflex.[2] The precise receptor targets within the medullary cough center have not been fully elucidated.[2]
Peripheral Action
In addition to its central effects, Dimethoxanate is believed to have a peripheral antitussive action. This likely involves the modulation of sensory nerve endings located in the respiratory tract, which reduces their sensitivity to irritants that can trigger a cough.[2]
Sigma-1 Receptor Binding
Dimethoxanate has been shown to bind to the sigma-1 receptor with an IC50 of 41 nM.[1] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling and cellular stress responses. The activation of sigma-1 receptors by agonists has been demonstrated to inhibit cough in preclinical models, suggesting a potential role for this interaction in the antitussive effect of Dimethoxanate.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the cough reflex and the mechanism of action of Dimethoxanate.
Caption: Proposed mechanism of Dimethoxanate on the cough reflex pathway.
Caption: Postulated role of Dimethoxanate in Sigma-1 receptor signaling.
Pharmacokinetics and Toxicology
Detailed quantitative data on the pharmacokinetics and toxicology of Dimethoxanate are scarce in the publicly available literature. The information that is available is summarized in a qualitative manner in the tables below.
The synthesis of Dimethoxanate involves a two-step process starting from phenothiazine.[1]
Caption: Synthesis pathway of Dimethoxanate.
Experimental Protocols
A General Protocol for Evaluating Antitussive Efficacy in the Mid-20th Century:
This protocol is a generalized representation and not specific to Dimethoxanate trials.
Patient Selection:
Inclusion of adult patients with a persistent cough due to specific etiologies (e.g., chronic bronchitis, upper respiratory tract infections).
Exclusion criteria would typically involve other confounding respiratory conditions or contraindications to the study medication.
Study Design:
Often a double-blind, placebo-controlled, crossover design was employed to minimize bias.
Patients would receive the active drug (Dimethoxanate) and a placebo for a defined period, with a washout period in between.
Dosage and Administration:
The drug would be administered orally at specified doses and intervals.
Efficacy Assessment:
Subjective Measures: Patients would record the frequency and severity of their cough in a diary using a rating scale (e.g., 0 for no cough to 4 for severe, persistent cough).
Objective Measures (less common and technologically limited at the time): Attempts at objective measurement might have included physician observation and recording of cough frequency during clinic visits. Modern objective cough counting technologies were not available.
Safety Assessment:
Recording of any adverse events reported by the patients or observed by the investigators.
Basic laboratory tests might have been conducted before and after treatment periods.
Statistical Analysis:
Comparison of the subjective cough scores between the active treatment and placebo periods to determine statistical significance.
Caption: Generalized workflow for a crossover clinical trial of an antitussive agent.
Conclusion
Dimethoxanate is a phenothiazine-class cough suppressant with a central and peripheral mechanism of action. Its interaction with the sigma-1 receptor presents an interesting area for further research into non-opioid antitussive pathways. However, the historical withdrawal of Dimethoxanate from the US market due to a lack of demonstrated efficacy, coupled with a scarcity of robust quantitative clinical data, underscores the challenges in its clinical development. This technical guide consolidates the available knowledge on Dimethoxanate, providing a foundation for researchers and drug development professionals interested in the history and pharmacology of antitussive agents. The limitations in the available data highlight the evolution of clinical trial standards and the importance of rigorous, quantitative evidence in modern drug development.
Pharmacological Profile of Dimethoxanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethoxanate is a centrally acting, non-narcotic antitussive agent belonging to the phenothiazine class of compounds.[1] It is utilized for th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate is a centrally acting, non-narcotic antitussive agent belonging to the phenothiazine class of compounds.[1] It is utilized for the symptomatic relief of cough.[2] This technical guide provides a comprehensive overview of the pharmacological profile of Dimethoxanate, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and relevant experimental protocols. While specific quantitative data for Dimethoxanate is limited in publicly available literature, this guide synthesizes the known information and provides context based on its drug class and receptor interactions.
Mechanism of Action
Dimethoxanate exerts its antitussive effects through a dual mechanism, involving both central and peripheral pathways.[2]
2.1 Central Mechanism: The primary action of Dimethoxanate is the suppression of the cough reflex within the central nervous system (CNS). It acts directly on the medullary cough center in the brainstem, modulating neuronal activity to reduce the frequency and intensity of the cough reflex.[2] Unlike opioid-based antitussives, Dimethoxanate's central mechanism is not mediated by opioid receptors.[2]
2.2 Peripheral Mechanism: In addition to its central effects, Dimethoxanate is believed to possess peripheral antitussive properties. This is thought to involve the modulation of sensory nerve endings in the respiratory tract, dampening their sensitivity to irritants and thereby reducing the initiation of the cough reflex at its source.[2]
2.3 Molecular Target: Dimethoxanate is a ligand for the sigma-1 receptor, with a reported IC50 of 41 nM.[1] The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane and is involved in the modulation of various signaling pathways.[3] The antitussive effects of several non-narcotic cough suppressants are attributed to their action on sigma-1 receptors within the brainstem, suggesting this is a key component of Dimethoxanate's mechanism.[4][5][6]
Signaling Pathways
The precise signaling cascades initiated by Dimethoxanate are not fully elucidated. However, based on its interaction with the sigma-1 receptor and its classification as a phenothiazine, the following pathways are likely involved.
Figure 1: Proposed Central Antitussive Signaling Pathway of Dimethoxanate.
Figure 2: Proposed Peripheral Antitussive Action of Dimethoxanate.
Figure 3: General CNS Effects of Phenothiazine Derivatives.
Pharmacodynamics
The pharmacodynamic properties of Dimethoxanate are centered on its antitussive and CNS depressant effects.
4.1 Receptor Binding Profile:
Limited quantitative data is available for the receptor binding profile of Dimethoxanate.
4.2 Antitussive Effects:
Clinical studies have indicated the efficacy of Dimethoxanate in reducing cough symptoms in conditions such as bronchitis and upper respiratory tract infections.[2] However, specific dose-response data from preclinical or clinical studies are not readily available in the current literature.
Pharmacokinetics
The pharmacokinetic profile of Dimethoxanate has been qualitatively described.
Detailed experimental protocols for studies specifically utilizing Dimethoxanate are scarce. The following are representative methodologies for key experiments relevant to its pharmacological profile.
This protocol is a generalized procedure for determining the binding affinity of a test compound to the sigma-1 receptor.
Methodology:
Membrane Preparation: Guinea pig brain or a cell line expressing the sigma-1 receptor is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (Dimethoxanate).
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove unbound radioligand.
Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter.
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Figure 4: Workflow for a Sigma-1 Receptor Radioligand Binding Assay.
6.2 In Vivo Antitussive Efficacy - Citric Acid-Induced Cough Model (Guinea Pig)
This is a standard preclinical model to evaluate the antitussive potential of a compound.
Methodology:
Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental conditions.
Drug Administration: Animals are pre-treated with the test compound (Dimethoxanate) or vehicle control at various doses via a specified route (e.g., oral gavage).
Cough Induction: After a set pre-treatment time, the animals are placed in a whole-body plethysmograph chamber and exposed to an aerosol of a tussive agent, typically citric acid (e.g., 0.3 M solution), for a defined period.
Cough Recording: The number of coughs is recorded during and after the exposure period using a microphone and specialized software to differentiate cough sounds from other respiratory noises.
Data Analysis: The number of coughs in the drug-treated groups is compared to the vehicle control group. The percentage of cough inhibition is calculated, and a dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal antitussive effect).
Figure 5: Workflow for an In Vivo Antitussive Efficacy Study.
Clinical Efficacy and Safety
7.1 Clinical Efficacy:
Dimethoxanate has been clinically used for the management of cough associated with various respiratory conditions.[2] However, large-scale, double-blind, placebo-controlled clinical trials with quantitative endpoints such as 24-hour cough frequency are not readily found in the contemporary literature.
7.2 Safety and Tolerability:
The safety profile of Dimethoxanate is generally considered favorable, with adverse effects being relatively mild and infrequent.[2]
As a phenothiazine derivative, there is a theoretical potential for other class-related side effects, although these are not prominently reported for Dimethoxanate in the context of its antitussive use.
Conclusion
Dimethoxanate is a non-narcotic antitussive agent with a dual mechanism of action involving the central modulation of the medullary cough center and peripheral effects on sensory nerves. Its interaction with the sigma-1 receptor is a key aspect of its central mechanism. While its clinical use has demonstrated efficacy in cough suppression, there is a notable scarcity of publicly available quantitative pharmacodynamic and pharmacokinetic data. Further research, including well-controlled preclinical and clinical studies, would be beneficial to fully characterize the dose-response relationship, receptor selectivity profile, and complete pharmacokinetic parameters of Dimethoxanate. Such data would provide a more robust basis for its optimal clinical application and for the development of future antitussive agents targeting similar pathways.
Dimethoxanate's Affinity for the Sigma-1 Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethoxanate, a phenothiazine derivative, is primarily recognized for its antitussive properties. While its mechanism of action has been histo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate, a phenothiazine derivative, is primarily recognized for its antitussive properties. While its mechanism of action has been historically attributed to its effects on the medullary cough center, emerging evidence has highlighted its interaction with the sigma-1 receptor, a unique intracellular chaperone protein. This guide provides a comprehensive technical overview of the binding affinity of dimethoxanate to the sigma-1 receptor, supported by available data, experimental methodologies, and an exploration of the associated signaling pathways.
Quantitative Binding Data
The binding affinity of dimethoxanate for the sigma-1 receptor has been quantified, providing a crucial metric for understanding its pharmacological profile. The available data is summarized in the table below.
Compound
Receptor
Parameter
Value (nM)
Dimethoxanate
Sigma-1
IC50
41
IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
The determination of the binding affinity of a ligand to its receptor is a fundamental aspect of pharmacological research. While the specific protocol used to determine the IC50 of dimethoxanate for the sigma-1 receptor is not explicitly detailed in the currently available literature, a standard and widely accepted methodology for such an assessment is the radioligand binding assay. Below is a detailed, representative protocol that is commonly employed for characterizing the binding of compounds to the sigma-1 receptor.
Competitive Radioligand Binding Assay for Sigma-1 Receptor
This assay measures the ability of an unlabeled compound (in this case, dimethoxanate) to compete with a radiolabeled ligand for binding to the sigma-1 receptor.
Materials:
Radioligand: Typically, a high-affinity, selective sigma-1 receptor radioligand such as --INVALID-LINK---pentazocine is used.
Test Compound: Dimethoxanate, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
Receptor Source: Membrane preparations from tissues or cells expressing a high density of sigma-1 receptors (e.g., guinea pig brain or liver, or cultured cell lines like HEK293T).
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand (e.g., haloperidol or unlabeled (+)-pentazocine) to determine the amount of non-specific binding of the radioligand.
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
Glass Fiber Filters: Pre-treated with a substance like polyethylenimine to reduce non-specific binding.
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Workflow:
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Procedure:
Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
Assay Setup: The assay is typically performed in microcentrifuge tubes or a 96-well plate format. Each tube/well contains:
A fixed amount of the receptor membrane preparation.
A fixed concentration of the radioligand (typically at or near its Kd value).
Varying concentrations of the unlabeled test compound (dimethoxanate).
For determining total binding, only the radioligand and membranes are added.
For determining non-specific binding, the radioligand, membranes, and a high concentration of the unlabeled competitor are added.
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with cold assay buffer to remove unbound radioligand.
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
Data Analysis:
Specific binding is calculated by subtracting the non-specific binding from the total binding.
The percentage of specific binding at each concentration of the test compound is calculated.
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
The IC50 value is determined from the competition curve using non-linear regression analysis.
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. Its activation can modulate a wide array of downstream signaling pathways, influencing cellular processes such as calcium homeostasis, ion channel activity, and neuronal signaling. While direct experimental evidence detailing the specific signaling pathways modulated by dimethoxanate is limited, its binding to the sigma-1 receptor suggests potential involvement in the following cascades.
Modulation of Intracellular Calcium Signaling
A primary function of the sigma-1 receptor is the regulation of intracellular calcium (Ca²⁺) signaling. It interacts with the inositol 1,4,5-trisphosphate (IP3) receptor at the ER membrane, stabilizing it and modulating the release of Ca²⁺ from ER stores.
Caption: Potential modulation of Ca²⁺ signaling by dimethoxanate.
Interaction with Ion Channels
The sigma-1 receptor has been shown to modulate the activity of various voltage-gated ion channels, including potassium (K⁺), sodium (Na⁺), and calcium (Ca²⁺) channels. This modulation can impact neuronal excitability and neurotransmitter release. As a sigma-1 receptor ligand, dimethoxanate could potentially influence these channels, contributing to its overall pharmacological effects.
Functional Implications for Antitussive Activity
The antitussive effect of several compounds has been linked to their activity at the sigma-1 receptor. It is hypothesized that sigma-1 receptor agonists can suppress the cough reflex. Given that dimethoxanate is a known antitussive agent and binds to the sigma-1 receptor, it is plausible that its therapeutic action is, at least in part, mediated through this receptor. This could occur through the modulation of neuronal activity within the medullary cough center or via peripheral effects on sensory nerves in the respiratory tract.
Conclusion
Dimethoxanate exhibits a notable binding affinity for the sigma-1 receptor, with an IC50 of 41 nM. While the precise experimental protocol for this determination is not publicly available, it was likely established using a standard competitive radioligand binding assay. The interaction of dimethoxanate with the sigma-1 receptor suggests a potential for the modulation of key cellular signaling pathways, including intracellular calcium homeostasis and ion channel function. Further research is warranted to elucidate the specific downstream effects of dimethoxanate binding to the sigma-1 receptor and to definitively link this interaction to its antitussive mechanism of action. A deeper understanding of these processes could open new avenues for the development of more targeted and effective antitussive therapies.
Foundational
An In-depth Technical Guide to the Chemical Structure and Properties of Dimethoxanate
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethoxanate is a centrally acting, non-narcotic antitussive agent belonging to the phenothiazine class of compounds.[1][2] Historically marke...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate is a centrally acting, non-narcotic antitussive agent belonging to the phenothiazine class of compounds.[1][2] Historically marketed under various trade names including Atuss, Cothera, and Cotrane, it was utilized for the symptomatic relief of cough.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies associated with Dimethoxanate, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Identification
Dimethoxanate is chemically designated as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate.[2] The molecule consists of a tricyclic phenothiazine core, a characteristic feature of this class of compounds, linked to a side chain containing two ether linkages and a terminal dimethylamino group.
The physicochemical properties of a drug substance are critical determinants of its formulation, delivery, and pharmacokinetic profile. The available data for Dimethoxanate and its hydrochloride salt are summarized below.
Property
Value
Form
Melting Point
161-163 °C (decomposes)
Hydrochloride Salt
Calculated pKa
8.86
Basic
Calculated logP
3.91
N/A
Topological Polar Surface Area (TPSA)
42.01 Ų
N/A
Pharmacology
Mechanism of Action
Dimethoxanate is a centrally acting antitussive that is believed to exert its primary effect on the medullary cough center in the brainstem, thereby reducing the frequency and intensity of the cough reflex.[1] Unlike opioid-based antitussives, Dimethoxanate is non-narcotic and does not carry the associated risks of addiction.[1] In addition to its central effects, peripheral mechanisms involving the modulation of sensory nerve endings in the respiratory tract may also contribute to its antitussive activity.[1]
Furthermore, Dimethoxanate has been identified as a ligand for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum. The binding affinity of Dimethoxanate to the sigma-1 receptor is significant, and this interaction may play a role in its pharmacological effects.
Pharmacokinetics
Absorption: Dimethoxanate is readily absorbed following oral administration.[1]
Excretion: The parent compound and its metabolites are primarily excreted via the renal route.[1]
Pharmacodynamics and Clinical Use
Clinical studies have indicated the efficacy of Dimethoxanate in reducing cough symptoms associated with conditions such as bronchitis and upper respiratory tract infections.[1] The typical duration of action allows for a manageable dosing schedule.[1] However, it is noteworthy that the marketing approval for Dimethoxanate in the United States was withdrawn by the FDA in 1975 due to a lack of evidence of efficacy.[2]
Side Effects
Commonly reported side effects of Dimethoxanate are generally mild and may include dizziness, drowsiness, and gastrointestinal discomfort such as nausea and vomiting.[1][2]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed mechanism of action of Dimethoxanate and its relationship to the cough reflex pathway.
Caption: The cough reflex pathway and the central inhibitory action of Dimethoxanate.
Caption: Proposed dual mechanism of action for Dimethoxanate.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the study of Dimethoxanate and other antitussive agents.
Synthesis of Dimethoxanate
The synthesis of Dimethoxanate can be achieved through a two-step process as described in the von Seeman patent (US 2,778,824).
Step 1: Synthesis of Phenothiazine-10-carbonyl chloride
Reactants: Phenothiazine and phosgene.
Procedure: Phenothiazine is reacted with an excess of phosgene in an inert solvent, such as toluene, at a controlled temperature. The reaction mixture is then worked up to isolate the phenothiazine-10-carbonyl chloride intermediate.
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Step 2: Synthesis of Dimethoxanate
Reactants: Phenothiazine-10-carbonyl chloride and 2-(2-(dimethylamino)ethoxy)ethanol.
Procedure: The phenothiazine-10-carbonyl chloride is dissolved in an appropriate solvent, and 2-(2-(dimethylamino)ethoxy)ethanol is added, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred until the reaction is complete.
Purification: The final product, Dimethoxanate, is isolated and purified, typically through extraction and subsequent crystallization, potentially as the hydrochloride salt for improved stability and handling.
Caption: Synthetic pathway of Dimethoxanate.
In Vivo Antitussive Activity Assays
This is a widely used model to evaluate the efficacy of centrally acting antitussives.
Animals: Male Hartley guinea pigs.
Procedure:
Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.
A baseline cough rate is established.
The test compound (Dimethoxanate) or vehicle is administered (e.g., orally or intraperitoneally).
After a predetermined time, the animals are exposed to an aerosol of citric acid solution (e.g., 0.4 M) for a set duration (e.g., 3 minutes).[3]
The number of coughs is recorded during and after the exposure period.
Data Analysis: The percentage inhibition of the cough reflex is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated control group.
This model is suitable for screening antitussive agents in mice.
Animals: Albino mice of either sex.
Procedure:
Mice are individually placed in a desiccator.
Sulfur dioxide (SO₂) gas is generated by adding sulfuric acid to a sodium hydrogen sulfite solution.[4][5]
The mice are exposed to the SO₂ atmosphere for a short period (e.g., 30-45 seconds).[5]
The number of coughs is counted for a defined observation period (e.g., 5 minutes) immediately after exposure.[4][5]
The test compound or vehicle is administered, and the procedure is repeated after a specified time.
Data Analysis: The antitussive effect is determined by the reduction in the number of coughs after drug administration compared to the pre-treatment or vehicle control values.[5]
Sigma-1 Receptor Binding Assay
This in vitro assay is used to determine the affinity of a compound for the sigma-1 receptor.
Materials:
Membrane preparations from tissues with high sigma-1 receptor expression (e.g., guinea pig liver).[6]
Radioligand with high affinity and selectivity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine).[6][7]
Test compound (Dimethoxanate).
Incubation buffer and filtration apparatus.
Procedure (Competitive Inhibition Assay):
Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
The radioactivity retained on the filters is measured by liquid scintillation counting.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) is a suitable method for the quantification of Dimethoxanate in biological matrices such as plasma or urine.
Sample Preparation:
Liquid-liquid extraction or solid-phase extraction can be employed to isolate Dimethoxanate from the biological matrix and remove interfering substances.
Chromatographic Conditions:
Column: A C18 reversed-phase column is typically used.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
Detection: UV detection at a wavelength where Dimethoxanate exhibits significant absorbance.
Quantification: A calibration curve is constructed using standard solutions of Dimethoxanate of known concentrations. The concentration of Dimethoxanate in the biological samples is then determined by comparing their peak areas to the calibration curve.
Conclusion
Dimethoxanate is a phenothiazine derivative with established antitussive properties, acting primarily through the central nervous system. This guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and pharmacological profile. The outlined experimental protocols offer a framework for the further investigation of Dimethoxanate and the development of novel antitussive agents. While its clinical use has been limited, the study of its mechanism of action, particularly its interaction with the sigma-1 receptor, may provide valuable insights for future drug discovery efforts in the field of respiratory medicine.
The Historical Development of Dimethoxanate: A Technical Review of a Phenothiazine Antitussive
Foreword: This technical guide provides an in-depth exploration of the historical development of Dimethoxanate, a phenothiazine derivative once utilized as a non-narcotic antitussive agent. This document is intended for...
Author: BenchChem Technical Support Team. Date: December 2025
Foreword: This technical guide provides an in-depth exploration of the historical development of Dimethoxanate, a phenothiazine derivative once utilized as a non-narcotic antitussive agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, mechanism of action, and the preclinical and clinical evidence that defined its therapeutic journey. While Dimethoxanate is no longer in widespread clinical use, its history offers valuable insights into the evolution of antitussive drug discovery and the complexities of targeting the cough reflex.
Introduction
Dimethoxanate, with the chemical name 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate, emerged in the mid-20th century as a non-opioid alternative for the symptomatic relief of cough.[1] As a member of the phenothiazine class of compounds, it was investigated for its ability to suppress the cough reflex without the addictive potential and other side effects associated with narcotic antitussives like codeine.[2] First introduced in several European countries, including Austria, Belgium, and France in 1911, and later in Italy and Spain in 1963, its trajectory in the United States was ultimately curtailed by a withdrawal of marketing approval by the FDA in 1975 due to a perceived lack of evidence for its efficacy.[1]
This guide will systematically review the available scientific and clinical data on Dimethoxanate, presenting its pharmacological profile and the experimental methodologies used in its evaluation.
Chemical Synthesis
The synthesis of Dimethoxanate involves a two-step process starting from phenothiazine.[1]
Step 1: Formation of Phenothiazine-10-carbonyl chloride
Phenothiazine is reacted with phosgene (COCl₂) to yield Phenothiazine-10-carbonyl chloride.
Step 2: Esterification
The resulting Phenothiazine-10-carbonyl chloride is then reacted with 2-(2-(dimethylamino)ethoxy)ethanol to produce the final product, Dimethoxanate.[1]
Figure 1: Synthesis of Dimethoxanate.
Mechanism of Action
Dimethoxanate's antitussive effect is understood to be mediated through a dual mechanism, involving both central and peripheral nervous system actions.[2] This multifactorial approach distinguishes it from purely centrally acting agents.
Central Action
The primary central effect of Dimethoxanate is the suppression of the cough reflex at the level of the medullary cough center in the brainstem.[2] Unlike opioid antitussives, it does not interact with opioid receptors, thereby avoiding the associated risks of dependence and respiratory depression.[2] The precise molecular targets within the medulla have not been fully elucidated, but it is hypothesized to inhibit neuronal activity that triggers the cough response.[2]
Peripheral Action
Peripherally, Dimethoxanate is believed to modulate the activity of sensory nerve endings in the respiratory tract.[2] By reducing the sensitivity of these nerves to irritant stimuli, it can decrease the initiation of the cough reflex at its source.[2]
Sigma-1 Receptor Binding
A significant aspect of Dimethoxanate's molecular pharmacology is its affinity for the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum. It has been shown to bind to the sigma-1 receptor with an IC₅₀ of 41 nM.[1] The sigma-1 receptor is implicated in the modulation of various signaling pathways, and its activation by agonists has been shown to inhibit the cough reflex. The antitussive effects of other sigma-1 receptor agonists, such as dextromethorphan, are believed to be mediated, at least in part, through this receptor.
Figure 2: Proposed mechanism of action for Dimethoxanate.
Preclinical Evaluation
Animal Models of Cough
The primary animal model used for screening potential antitussive compounds is the induction of cough in guinea pigs. This model is favored due to the well-characterized nature of the cough reflex in this species.
4.1.1 Citric Acid-Induced Cough Model
A commonly employed method involves exposing conscious, unrestrained guinea pigs to an aerosol of citric acid, a known tussigenic agent. The number of coughs is then counted over a specified period.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs (General)
Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental conditions for a set period.
Exposure Chamber: Animals are placed individually in a whole-body plethysmograph chamber.
Baseline Cough Response: A baseline cough response is established by exposing the animals to a standardized concentration of citric acid aerosol (e.g., 0.3 M) for a fixed duration (e.g., 10 minutes). The number of coughs is recorded.
Drug Administration: Dimethoxanate or a vehicle control is administered, typically via oral or intraperitoneal routes, at varying doses.
Post-Treatment Challenge: After a predetermined time following drug administration, the animals are re-challenged with the citric acid aerosol.
Data Analysis: The number of coughs post-treatment is compared to the baseline and vehicle control groups. The percentage inhibition of cough is calculated.
Figure 3: General workflow for preclinical antitussive testing.
Sigma-1 Receptor Binding Assay (General Protocol)
To determine the binding affinity of a compound like Dimethoxanate to the sigma-1 receptor, a radioligand binding assay is typically performed.
Membrane Preparation: Membranes are prepared from a tissue source known to have a high density of sigma-1 receptors, such as guinea pig liver.
Incubation: The prepared membranes are incubated with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (Dimethoxanate).
Separation: The bound and free radioligand are separated by rapid filtration.
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
Clinical Evaluation
Clinical studies have been cited as demonstrating the efficacy of Dimethoxanate in reducing cough symptoms associated with conditions such as bronchitis and upper respiratory tract infections.[2] However, detailed quantitative data from these historical trials are not widely available in contemporary medical literature. A notable early clinical evaluation was published by Parish F.A. in 1959, though accessing the full quantitative results of this study has proven difficult.
Clinical Trial Design (General)
Clinical trials for antitussive agents typically involve a double-blind, placebo-controlled design. Key parameters assessed include:
Cough Frequency: Objectively measured using sound recording devices or subjectively reported by patients.
Cough Severity: Assessed using patient-reported rating scales.
Sputum Production: Measured to assess any expectorant effects.
Adverse Events: Monitored to evaluate the safety and tolerability of the drug.
Table 1: Summary of Preclinical and Clinical Data for Dimethoxanate (Qualitative)
Dimethoxanate represents an early effort in the development of non-narcotic antitussives. Its dual mechanism of action, targeting both central and peripheral pathways, and its interaction with the sigma-1 receptor, highlight a multifaceted pharmacological profile. The historical context of its development and subsequent withdrawal from the US market underscores the evolving standards for evidence-based medicine and the challenges in demonstrating robust clinical efficacy for antitussive agents.
While a comprehensive quantitative assessment of Dimethoxanate's efficacy is limited by the availability of historical data, its story provides a valuable case study for drug development professionals. The exploration of non-opioid pathways for cough suppression, such as the sigma-1 receptor, remains a pertinent area of research in the quest for safer and more effective antitussive therapies. Future research into the downstream signaling of the sigma-1 receptor in the context of the cough reflex may yet yield novel therapeutic targets.
Dimethoxanate: A Technical Whitepaper on its CNS Depressant and Analgesic Properties
Audience: Researchers, scientists, and drug development professionals. Abstract Dimethoxanate, a phenothiazine derivative primarily classified as an antitussive, has also been noted for its potential central nervous syst...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dimethoxanate, a phenothiazine derivative primarily classified as an antitussive, has also been noted for its potential central nervous system (CNS) depressant and analgesic effects. This document provides a comprehensive technical overview of these properties, synthesizing the available pharmacological data. While specific quantitative data and detailed experimental studies on dimethoxanate's analgesic and sedative activities are limited in publicly accessible literature, this guide outlines the plausible mechanisms of action and the standard experimental protocols that would be employed for its evaluation. The primary known molecular target is the sigma-1 receptor, with hypothesized downstream effects on inhibitory neurotransmitter systems. This paper aims to serve as a foundational resource for researchers investigating the therapeutic potential of dimethoxanate beyond its role as a cough suppressant.
Introduction
Dimethoxanate is an organic compound belonging to the phenothiazine class of molecules, which are known for their diverse bioactivity.[1][2] While clinically used as a cough suppressant, preliminary observations have suggested that dimethoxanate may also possess analgesic, local anesthetic, and CNS depressant properties.[3] These characteristics indicate a broader pharmacological profile that warrants further investigation, particularly for applications in pain management and conditions requiring CNS modulation, such as spasticity and neuropathic pain.[4] This guide consolidates the existing data and provides a theoretical framework for its CNS-related effects.
Pharmacological Profile
Physicochemical Properties
Property
Value
Formula
C19H22N2O3S
Molar Mass
358.46 g·mol−1
Class
Phenothiazine
Pharmacokinetics
Dimethoxanate is reported to be readily absorbed following oral administration.[5] It undergoes hepatic metabolism, and its metabolites are primarily excreted through the renal route.[5]
The precise mechanism underlying dimethoxanate's CNS depressant and analgesic effects is not fully elucidated.[4] However, evidence points towards its interaction with the sigma-1 receptor and potential modulation of inhibitory neurotransmitter systems.
Sigma-1 Receptor Binding
Dimethoxanate has been shown to bind to the sigma-1 receptor with a notable affinity. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in the modulation of various signaling pathways and ion channels.
Hypothesized Modulation of GABA and Glycine Receptors
It is theorized that, like many CNS depressants, dimethoxanate may enhance the activity of the primary inhibitory neurotransmitters in the CNS: gamma-aminobutyric acid (GABA) and glycine.[4] This potentiation of inhibitory signaling would lead to a reduction in neuronal excitability, resulting in sedative and muscle-relaxant effects. However, direct experimental evidence for dimethoxanate's interaction with GABA or glycine receptors is not currently available in the literature.
Below is a diagram illustrating the proposed signaling pathway for dimethoxanate's CNS effects.
Caption: Proposed mechanism of action for dimethoxanate.
Experimental Protocols for Efficacy Evaluation
To quantify the CNS depressant and analgesic effects of dimethoxanate, standardized preclinical animal models would be utilized. The following sections detail the methodologies for these key experiments.
Evaluation of Analgesic Activity
The hot plate and tail-flick tests are standard models for assessing centrally mediated analgesia.[3][5]
4.1.1. Hot Plate Test
This test measures the response latency to a thermal stimulus, reflecting supraspinal analgesic effects.[6]
Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55 ± 1°C).
Procedure:
Acclimatize animals (mice or rats) to the testing room.
Record the baseline latency by placing the animal on the hot plate and measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 15-30 seconds) is used to prevent tissue damage.
Administer dimethoxanate or a control vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, oral).
At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) post-administration, place the animal back on the hot plate and record the response latency.
Data Analysis: An increase in the time taken to respond compared to the baseline and control group indicates an analgesic effect.
4.1.2. Tail-Flick Test
This model assesses the spinal reflex to a thermal stimulus.[6]
Apparatus: An analgesiometer that applies a focused beam of radiant heat to the animal's tail.
Procedure:
Gently restrain the animal (mouse or rat) with its tail positioned over the heat source.
Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off is established to prevent injury.
Administer dimethoxanate or a control vehicle.
Measure the tail-flick latency at various time intervals post-administration.
Data Analysis: A significant increase in latency indicates a centrally mediated analgesic effect.
The workflow for evaluating analgesic efficacy is depicted in the diagram below.
An In-Depth Technical Guide to the Synthesis of Dimethoxanate from Phenothiazine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis pathway for Dimethoxanate, a phenothiazine derivative, starting from the core hetero...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Dimethoxanate, a phenothiazine derivative, starting from the core heterocyclic compound, phenothiazine. The synthesis involves a two-step reaction sequence followed by salt formation to yield the final active pharmaceutical ingredient. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows to support research and development in medicinal chemistry.
Introduction
Dimethoxanate, chemically known as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate, is a member of the phenothiazine class of compounds. While phenothiazine derivatives are widely recognized for their antipsychotic properties, Dimethoxanate has been investigated for other therapeutic applications. The synthesis of Dimethoxanate from phenothiazine is a multi-step process that involves the functionalization of the nitrogen atom of the phenothiazine ring system. This guide will focus on the core synthesis, providing a detailed roadmap for its preparation in a laboratory setting.
Overall Synthesis Pathway
The synthesis of Dimethoxanate hydrochloride from phenothiazine can be accomplished in three primary stages:
Synthesis of Phenothiazine-10-carbonyl chloride: The initial step involves the acylation of phenothiazine at the nitrogen atom using a phosgene equivalent, such as triphosgene, to introduce a carbonyl chloride functional group.
Synthesis of Dimethoxanate (Free Base): The intermediate, phenothiazine-10-carbonyl chloride, is then esterified by reaction with 2-(2-dimethylaminoethoxy)ethanol to form the Dimethoxanate free base.
Formation of Dimethoxanate Hydrochloride: The final step involves the conversion of the Dimethoxanate free base into its hydrochloride salt to improve its stability and solubility.
The overall reaction scheme is presented below.
Figure 1: Overall synthesis pathway of Dimethoxanate Hydrochloride from Phenothiazine.
Experimental Protocols
Step 1: Synthesis of Phenothiazine-10-carbonyl chloride
This step involves the reaction of phenothiazine with triphosgene in the presence of a base to form the key intermediate, phenothiazine-10-carbonyl chloride.[1]
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of Phenothiazine-10-carbonyl chloride.
Methodology:
Materials: Phenothiazine, triphosgene, pyridine, and anhydrous 1,2-dichloroethane.
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenothiazine and pyridine in anhydrous 1,2-dichloroethane.
In a separate flask, prepare a solution of triphosgene in anhydrous 1,2-dichloroethane.
Slowly add the triphosgene solution to the phenothiazine solution at room temperature with constant stirring.
After the addition is complete, heat the reaction mixture to 75°C and maintain it at this temperature for 3 hours under an inert atmosphere.[1]
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to remove any solid byproducts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of Dimethoxanate (Free Base)
This step involves the esterification of phenothiazine-10-carbonyl chloride with 2-(2-dimethylaminoethoxy)ethanol.
Experimental Workflow:
Figure 3: Experimental workflow for the synthesis of Dimethoxanate free base.
Dissolve phenothiazine-10-carbonyl chloride in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Add 2-(2-(dimethylamino)ethoxy)ethanol to the solution.
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature.
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with water.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethoxanate free base.
Further purification can be achieved through vacuum distillation or column chromatography if necessary.
Step 3: Formation of Dimethoxanate Hydrochloride
The final step is the conversion of the basic Dimethoxanate to its hydrochloride salt.
Experimental Workflow:
Figure 4: Experimental workflow for the formation of Dimethoxanate Hydrochloride.
Methodology:
Materials: Dimethoxanate (free base), anhydrous ether, and a solution of hydrochloric acid in anhydrous ether.
Procedure:
Dissolve the purified Dimethoxanate free base in anhydrous ether.
Cool the solution in an ice bath.
Slowly add a solution of hydrochloric acid in anhydrous ether dropwise to the cooled solution with constant stirring.
A precipitate of Dimethoxanate hydrochloride will form.
Continue stirring for a short period to ensure complete precipitation.
Isolate the precipitate by filtration.
Wash the solid with a small amount of cold anhydrous ether.
Dry the final product under vacuum to yield pure Dimethoxanate hydrochloride.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of Dimethoxanate hydrochloride.
Step
Reactant 1
Reactant 2
Solvent
Temperature (°C)
Time (h)
Product
Yield (%)
Melting Point (°C)
1
Phenothiazine
Triphosgene
1,2-dichloroethane
75
3
Phenothiazine-10-carbonyl chloride
-
-
2
Phenothiazine-10-carbonyl chloride
2-(2-(dimethylamino)ethoxy)ethanol
Toluene
Reflux
-
Dimethoxanate (Free Base)
-
-
3
Dimethoxanate (Free Base)
HCl in Ether
Ether
0 - RT
-
Dimethoxanate Hydrochloride
-
161-163
Note: Dashes (-) indicate that specific quantitative data was not available in the searched literature. Further experimental work would be required to determine these values.
Conclusion
This technical guide outlines a feasible and well-documented synthetic route to Dimethoxanate hydrochloride starting from phenothiazine. The described three-step process, involving the formation of a carbonyl chloride intermediate followed by esterification and salt formation, is a standard and reliable method for the synthesis of N-acylated phenothiazine derivatives. The provided experimental workflows and protocols offer a solid foundation for the laboratory-scale synthesis of this compound. For process optimization and scale-up, further investigation into reaction conditions, purification methods, and quantitative analysis of yields at each step is recommended. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of phenothiazine-based therapeutic agents.
In Vitro Mechanistic Evaluation of Dimethoxanate: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals Executive Summary: Dimethoxanate, a phenothiazine derivative, has been historically classified as an antitussive agent.[1][2][3] While its clinical use has...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Dimethoxanate, a phenothiazine derivative, has been historically classified as an antitussive agent.[1][2][3] While its clinical use has varied, a comprehensive understanding of its in vitro mode of action at the molecular level remains to be fully elucidated. This technical guide outlines a proposed in vitro research framework to systematically investigate the pharmacological profile of Dimethoxanate. The described methodologies and experimental workflows are designed to probe its interactions with key physiological targets implicated in the cough reflex and neurotransmission, providing a roadmap for researchers in the field of respiratory pharmacology and drug discovery.
Introduction
Dimethoxanate is a cough suppressant belonging to the phenothiazine class of compounds.[1][2] Phenothiazines are known for their diverse pharmacological activities, often interacting with a range of receptor systems.[4][5] While the antitussive effect of some phenothiazines has been acknowledged, the specific molecular targets and signaling pathways modulated by Dimethoxanate are not well-documented in publicly available literature.[6] One known interaction is its binding to the sigma-1 receptor with a reported IC50 of 41 nM.[1] This guide proposes a structured in vitro approach to characterize the broader pharmacological fingerprint of Dimethoxanate, focusing on its potential effects on muscarinic receptors, calcium channels, and other relevant central and peripheral targets.
Proposed Areas of In Vitro Investigation
Based on the pharmacology of related compounds and the neurobiology of the cough reflex, the following targets are proposed for the in vitro investigation of Dimethoxanate's mode of action.
Muscarinic Acetylcholine Receptors (mAChRs)
Cholinergic pathways play a crucial role in regulating airway smooth muscle contraction and mucus secretion.[7][8] Several muscarinic receptor subtypes (M1, M2, M3) are present in the airways.[9][10] Antagonism of these receptors, particularly M3, can lead to bronchodilation and reduced secretomotor activity. Given that some antihistamines of the phenothiazine class exhibit anticholinergic properties, it is plausible that Dimethoxanate may interact with mAChRs.[11]
Sigma-1 Receptor
The sigma-1 receptor is a unique intracellular chaperone protein involved in modulating various signaling pathways, including calcium signaling. Its agonists have been shown to have antitussive effects.[12] The reported affinity of Dimethoxanate for the sigma-1 receptor suggests this is a primary target for investigation.[1]
Voltage-Gated Calcium Channels (VGCCs)
Calcium influx through VGCCs is a critical step in neuronal excitability and neurotransmitter release, as well as smooth muscle contraction.[13][14] Modulation of these channels can therefore influence the cough reflex.
NMDA Receptors
N-methyl-D-aspartate (NMDA) receptors are involved in central sensitization of the cough reflex.[11] Non-competitive NMDA receptor antagonists, such as dextromethorphan, are effective antitussives.[15][16] Given the central nervous system depressant effects of some phenothiazines, evaluating Dimethoxanate's activity at NMDA receptors is warranted.
Experimental Protocols
The following are detailed methodologies for the in vitro assessment of Dimethoxanate's activity at the proposed targets.
Radioligand Binding Assays for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of Dimethoxanate for M1, M2, and M3 muscarinic receptor subtypes.
Methodology:
Membrane Preparation: Cell lines stably expressing human M1, M2, or M3 receptors (e.g., CHO-K1 or HEK293 cells) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine for overall mAChR binding, or more subtype-selective radioligands if available) and varying concentrations of Dimethoxanate.
Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.
Data Analysis: Competition binding curves are generated, and IC50 values are determined by non-linear regression. Ki values are calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Muscarinic Receptor Activity
Objective: To assess the functional antagonist or agonist activity of Dimethoxanate at the M3 muscarinic receptor.
Methodology:
Cell Culture and Loading: Cells expressing the M3 receptor are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Compound Addition: Cells are pre-incubated with varying concentrations of Dimethoxanate (for antagonist mode) before the addition of a known M3 agonist (e.g., carbachol). For agonist mode, Dimethoxanate is added directly.
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
In Vitro Assay for Sigma-1 Receptor Binding
Objective: To confirm and quantify the binding affinity of Dimethoxanate for the sigma-1 receptor.
Methodology:
Tissue Preparation: A tissue source rich in sigma-1 receptors, such as guinea pig brain, is homogenized to prepare membrane fractions.
Binding Assay: The membrane preparation is incubated with a specific sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine) in the presence of varying concentrations of Dimethoxanate.
Analysis: The assay is terminated by filtration, and radioactivity is counted. IC50 and Ki values are calculated as described for muscarinic receptors.
Electrophysiological (Patch-Clamp) Assay for Calcium Channel Modulation
Objective: To determine if Dimethoxanate modulates the activity of voltage-gated calcium channels.
Methodology:
Cell Preparation: A cell line expressing the desired calcium channel subtype (e.g., N-type or L-type) is used. Whole-cell patch-clamp recordings are performed.
Current Measurement: Calcium currents are elicited by voltage steps. The effect of applying different concentrations of Dimethoxanate to the extracellular solution is measured.
Data Analysis: The percentage of current inhibition is calculated at each concentration, and an IC50 value is determined.
NMDA Receptor Activity Assay
Objective: To evaluate the effect of Dimethoxanate on NMDA receptor-mediated calcium influx.[17]
Methodology:
Cell Culture: Primary cortical neurons or a cell line expressing NMDA receptors (e.g., NR1/NR2B subunits) are used.[17]
Calcium Imaging: Cells are loaded with a calcium indicator dye. The change in fluorescence upon stimulation with NMDA and glycine is measured in the presence and absence of Dimethoxanate.
Data Analysis: The inhibition of the NMDA-induced calcium response is quantified to determine an IC50 value.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Binding Affinities (Ki) of Dimethoxanate at Muscarinic Receptor Subtypes
Receptor Subtype
Radioligand
Ki (nM)
M1
[³H]-Pirenzepine
Value
M2
[³H]-AF-DX 384
Value
M3
[³H]-4-DAMP
Value
Table 2: Hypothetical Functional Activities (IC50) of Dimethoxanate
Diagrams created using Graphviz can illustrate the proposed experimental workflows and potential signaling pathways.
Caption: Proposed in vitro characterization workflow for Dimethoxanate.
Caption: Potential signaling pathways modulated by Dimethoxanate.
Conclusion
While Dimethoxanate has a history as an antitussive agent, a detailed in vitro pharmacological profile is essential for a modern understanding of its mechanism of action. The experimental framework presented in this guide provides a systematic approach to characterizing its effects on key neuronal and airway targets. The data generated from these studies will be invaluable for defining its molecular pharmacology and could inform the development of novel, more selective antitussive therapies. This structured approach ensures that all core requirements for a comprehensive in vitro evaluation are met, paving the way for a deeper understanding of Dimethoxanate and other phenothiazine-based compounds.
Preclinical Profile of Dimethoxanate and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethoxanate, a phenothiazine derivative, has been historically investigated for its antitussive properties. As a non-narcotic cough suppressa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate, a phenothiazine derivative, has been historically investigated for its antitussive properties. As a non-narcotic cough suppressant, its mechanism of action is centered on both the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the available preclinical research on Dimethoxanate and its metabolites, focusing on quantitative data, experimental methodologies, and relevant signaling pathways. Due to the limited availability of recent preclinical data, this guide synthesizes established knowledge with general principles of preclinical drug assessment to offer a foundational understanding for modern drug development professionals.
Pharmacological Profile
Mechanism of Action
Dimethoxanate exerts its antitussive effects through a dual mechanism:
Central Action: It acts on the medullary cough center in the brainstem, the primary coordinator of the cough reflex, to suppress cough signaling.
Peripheral Action: It is believed to modulate sensory nerve endings in the respiratory tract, reducing their sensitivity to irritants that can trigger a cough.
Unlike opioid-based antitussives, Dimethoxanate does not interact with opioid receptors, thus avoiding the associated risks of dependence and abuse.
Sigma-1 Receptor Binding
Dimethoxanate has been shown to bind to the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface involved in various cellular functions. While the exact contribution of this binding to its antitussive effect is not fully elucidated, it represents a key molecular interaction.
Table 1: Receptor Binding Affinity of Dimethoxanate
Receptor
Ligand
Assay Type
Ki (nM)
Sigma-1
Dimethoxanate
Radioligand Binding
41
Ki (Inhibition constant) indicates the affinity of a ligand for a receptor. A lower Ki value signifies a higher affinity.
Pharmacokinetics and Metabolism
Preclinical pharmacokinetic data for Dimethoxanate is sparse in publicly available literature. However, general characteristics indicate that it is orally absorbed, extensively metabolized in the liver, and its metabolites are primarily excreted through the renal route.
In Vitro Metabolism
The metabolism of Dimethoxanate can be investigated using in vitro systems such as liver microsomes. These studies are crucial for identifying the metabolic pathways and the enzymes involved, typically Cytochrome P450 (CYP) enzymes.
Experimental Protocol: In Vitro Metabolism using Rat Liver Microsomes
Preparation of Microsomes: Rat liver microsomes are prepared by differential centrifugation of liver homogenates.
Incubation: Dimethoxanate (e.g., 1 µM) is incubated with rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by adding an NADPH-regenerating system.
Sample Collection: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
}
Caption: General metabolic pathway of Dimethoxanate.
Preclinical Efficacy: Antitussive Activity
The antitussive efficacy of Dimethoxanate is typically evaluated in animal models of induced cough. The guinea pig model of citric acid-induced cough is a standard method for this purpose.
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
Animals: Male Dunkin-Hartley guinea pigs are used.
Acclimatization: Animals are acclimatized to the experimental conditions and exposure chambers.
Drug Administration: Dimethoxanate is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group may receive a known antitussive like codeine.
Cough Induction: After a set pre-treatment time (e.g., 60 minutes), the animals are placed in a whole-body plethysmograph and exposed to a nebulized solution of citric acid (e.g., 0.3 M) for a specific duration (e.g., 10 minutes).
Data Recording: The number of coughs is recorded by a trained observer and/or through analysis of the airflow waveform.
Analysis: The percentage inhibition of cough is calculated for each dose of Dimethoxanate compared to the vehicle control group.
}
Caption: Workflow for antitussive activity testing.
Signaling Pathways
The precise signaling pathways involved in the antitussive action of Dimethoxanate are not fully detailed in the available literature. However, based on its known targets, a putative pathway can be proposed.
Preclinical Safety and Toxicology
A comprehensive preclinical safety evaluation for Dimethoxanate would involve a battery of in vitro and in vivo studies to identify potential toxicities. As a phenothiazine derivative, particular attention would be paid to potential central nervous system, cardiovascular, and hepatic effects.
General Preclinical Safety Studies:
In Vitro:
hERG (human Ether-à-go-go-Related Gene) assay to assess the risk of QT prolongation.
Ames test for mutagenicity.
Cytotoxicity assays in relevant cell lines.
In Vivo:
Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent).
Safety pharmacology studies to evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
Reproductive and developmental toxicity studies.
Carcinogenicity studies (if warranted by the intended duration of clinical use).
Conclusion
While Dimethoxanate has a history as an antitussive agent, the publicly available preclinical data, particularly quantitative pharmacokinetic and metabolite information, is limited by modern standards. This guide has synthesized the known pharmacological properties and provided a framework of standard preclinical methodologies that would be applied to a compound like Dimethoxanate in a contemporary drug development program. Further in-depth studies would be required to fully characterize its preclinical profile and that of its metabolites to meet current regulatory expectations. Researchers interested in revisiting this compound or its derivatives should focus on generating robust data in the areas of ADME (Absorption, Distribution, Metabolism, and Excretion), detailed mechanism of action, and comprehensive safety pharmacology.
Protocols & Analytical Methods
Method
Application Notes and Protocols: Aqueous Solubility of Dimethoxanate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethoxanate hydrochloride is a phenothiazine derivative that has been investigated for its antitussive properties.[1] Understanding its aqueo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate hydrochloride is a phenothiazine derivative that has been investigated for its antitussive properties.[1] Understanding its aqueous solubility is a critical first step in the development of oral dosage forms and in vitro biological assays. Aqueous solubility influences a drug's dissolution rate, bioavailability, and overall therapeutic efficacy. This document provides detailed protocols for determining the aqueous solubility of dimethoxanate hydrochloride and serves as a guide for researchers in the pharmaceutical sciences.
Physicochemical Properties of Dimethoxanate Hydrochloride
A summary of the key physicochemical properties of dimethoxanate hydrochloride is presented in the table below.
The aqueous solubility of dimethoxanate hydrochloride has not been extensively reported in publicly available literature. Therefore, experimental determination is necessary. The following table is provided as a template to be populated with experimentally determined solubility data at various physiologically relevant pH values.
Aqueous Medium
pH
Temperature (°C)
Solubility (mg/mL)
Solubility (µg/mL)
Molar Solubility (mol/L)
Purified Water
~7.0
25 ± 2
To be determined
To be determined
To be determined
0.1 N HCl
1.2
37 ± 0.5
To be determined
To be determined
To be determined
Acetate Buffer
4.5
37 ± 0.5
To be determined
To be determined
To be determined
Phosphate Buffer
6.8
37 ± 0.5
To be determined
To be determined
To be determined
Phosphate Buffer
7.4
37 ± 0.5
To be determined
To be determined
To be determined
Experimental Protocols
The following protocols describe the determination of kinetic and thermodynamic aqueous solubility using the widely accepted shake-flask method.
Protocol 1: Determination of Kinetic Aqueous Solubility
This method is a rapid assessment of solubility, often used in early drug discovery.
1. Materials:
Dimethoxanate hydrochloride
Dimethyl sulfoxide (DMSO)
Phosphate Buffered Saline (PBS), pH 7.4
96-well microplates
Plate shaker
Turbidimeter or plate reader capable of measuring absorbance at ~600-650 nm
2. Procedure:
Prepare a 10 mM stock solution of dimethoxanate hydrochloride in DMSO.
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well microplate.
Add 2 µL of the 10 mM dimethoxanate hydrochloride stock solution to the first well, resulting in a 100 µM solution.
Perform serial dilutions across the plate.
Seal the plate and shake at room temperature for 2 hours.
Measure the turbidity of each well using a nephelometer or the absorbance at 620 nm with a plate reader.
The highest concentration that does not show precipitation is reported as the kinetic solubility.
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of Dimethoxanate in human plasma. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic or toxicokinetic studies. The method involves a liquid-liquid extraction for sample preparation, followed by reversed-phase HPLC analysis. All experimental parameters provided are based on established methodologies for similar compounds and serve as a starting point for method development and validation.
Introduction
Dimethoxanate is a phenothiazine derivative that has been investigated for its antitussive properties. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive analytical method for its quantification in biological matrices such as plasma is essential. This document proposes an HPLC-UV method for the determination of Dimethoxanate in human plasma. The proposed method is designed to be robust and suitable for high-throughput analysis.
Principle
The analytical procedure begins with the extraction of Dimethoxanate and an appropriate internal standard (IS) from human plasma using a liquid-liquid extraction (LLE) technique. Following extraction, the organic layer is evaporated, and the residue is reconstituted in the mobile phase. The reconstituted sample is then injected into a reversed-phase HPLC system. The separation of Dimethoxanate and the IS is achieved on a C18 column with an isocratic mobile phase, and detection is performed using a UV detector. Quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
Dimethoxanate hydrochloride (Reference Standard)
Internal Standard (e.g., a structurally similar compound not co-administered)
HPLC grade acetonitrile and methanol
HPLC grade water
Ammonium acetate
Formic acid
Human plasma (drug-free)
Extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The proposed chromatographic conditions are summarized in Table 1.
Table 1: Proposed HPLC Operational Parameters
Parameter
Proposed Value
HPLC Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile : 10 mM Ammonium Acetate (pH adjusted to 4.5 with formic acid) (60:40, v/v)
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Column Temperature
30 °C
Detection Wavelength
254 nm
Internal Standard (IS)
To be selected (structurally similar)
Expected Retention Time
To be determined experimentally
Experimental Protocols
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dimethoxanate and the IS in methanol to prepare individual stock solutions.
Working Standard Solutions: Prepare serial dilutions of the Dimethoxanate stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to obtain calibration standards and QC samples at various concentrations.
To 200 µL of plasma sample (standard, QC, or unknown) in a polypropylene tube, add 50 µL of the IS working solution and vortex briefly.
Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).
Vortex the mixture for 5 minutes.
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
Reconstitute the dried residue with 200 µL of the mobile phase.
Vortex for 1 minute and transfer to an HPLC vial for analysis.
Method Validation (Proposed Parameters)
The developed method should be validated in accordance with regulatory guidelines.[1][2] The proposed acceptance criteria for key validation parameters are presented in Table 2.
Table 2: Proposed Method Validation Parameters and Acceptance Criteria
Parameter
Concentration Levels
Acceptance Criteria
Linearity
8 non-zero standards
Correlation coefficient (r²) ≥ 0.99
Accuracy
LLOQ, Low, Mid, High QC
Mean accuracy within 85-115% (80-120% for LLOQ)
Precision (Intra- & Inter-day)
LLOQ, Low, Mid, High QC
CV ≤ 15% (≤ 20% for LLOQ)
Recovery
Low, Mid, High QC
Consistent, precise, and reproducible
Limit of Quantification (LLOQ)
Lowest standard on the curve
Signal-to-noise ratio ≥ 10; accuracy and precision criteria met
Selectivity
6 different blank plasma sources
No significant interfering peaks at the retention times of the analyte and IS
Analyte concentration within ±15% of nominal values
Data Presentation
The quantitative data from the method validation should be summarized in clear and structured tables for easy interpretation and comparison. An example of how recovery data could be presented is shown in Table 3.
Table 3: Example of Sample Preparation Recovery Data
Concentration Level
Mean Peak Area (Extracted)
Mean Peak Area (Unextracted)
Recovery (%)
CV (%)
Low QC
Value
Value
Value
Value
Mid QC
Value
Value
Value
Value
High QC
Value
Value
Value
Value
Experimental Workflow Diagram
The overall workflow for the quantification of Dimethoxanate in plasma is illustrated in the following diagram.
Caption: Workflow for Dimethoxanate quantification in plasma.
Conclusion
The proposed HPLC-UV method provides a framework for the quantification of Dimethoxanate in human plasma. The described sample preparation technique and chromatographic conditions are based on established principles for bioanalytical method development. It is imperative that this proposed method undergoes a thorough validation to ensure its accuracy, precision, and robustness for its intended application in pharmacokinetic studies.
Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Assay for the Quantification of Dimethoxanate in a Pharmaceutical Formulation
For Research Use Only. Not for use in diagnostic procedures.
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Dimethoxanate. The method is suitable for the determination of Dimethoxanate in bulk drug substance and finished pharmaceutical dosage forms. The assay was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.
Introduction
Dimethoxanate is a phenothiazine derivative used as a non-narcotic cough suppressant.[1][2] Its mechanism of action is believed to involve a dual effect on both the central and peripheral nervous systems.[3] Centrally, it acts on the medullary cough center in the brainstem to suppress the cough reflex.[3] Peripherally, it is thought to modulate sensory nerve endings in the respiratory tract, reducing their sensitivity to irritants.[3] Given its therapeutic importance, a reliable and validated analytical method is crucial for quality control and formulation development. This application note provides a comprehensive guide for the development and validation of an RP-HPLC method for the quantification of Dimethoxanate.
Materials and Methods
Instrumentation and Reagents
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.
Chromatographic Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.
Software: OpenLab CDS ChemStation Edition or equivalent.
Mobile Phase: A filtered and degassed mixture of 0.05 M Potassium Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a ratio of 60:40 (v/v).
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Run Time: 10 minutes
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Dimethoxanate Hydrochloride reference standard in a 100 mL volumetric flask with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL.
Sample Preparation (from a hypothetical tablet formulation):
Weigh and finely powder 20 tablets.
Transfer a quantity of the powder equivalent to 100 mg of Dimethoxanate to a 100 mL volumetric flask.
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
Make up the volume to 100 mL with the mobile phase and mix well.
Filter the solution through a 0.45 µm nylon syringe filter.
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
Experimental Workflow
Caption: Workflow for the HPLC assay of Dimethoxanate.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of Dimethoxanate standard solutions ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Accuracy
The accuracy of the method was determined by the standard addition method. A known amount of standard Dimethoxanate was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Precision
Repeatability (Intra-day precision): The repeatability of the method was assessed by analyzing six replicate injections of the standard solution (100 µg/mL) on the same day.
Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same standard solution on three different days.
Specificity
The specificity of the method was evaluated by analyzing a placebo solution (containing all the excipients of the formulation except the active drug) and comparing the chromatogram with that of the standard Dimethoxanate solution to check for any interference at the retention time of the analyte.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
Flow rate (± 0.1 mL/min)
Mobile phase composition (± 2% acetonitrile)
Column temperature (± 2°C)
The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) was observed.
Results
The developed HPLC method provided a well-resolved peak for Dimethoxanate with a retention time of approximately 5.2 minutes. The validation results are summarized in the tables below.
For Researchers, Scientists, and Drug Development Professionals Introduction The sigma-1 receptor (σ1R) is a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum (ER), a critical si...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R) is a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum (ER), a critical site for cellular stress responses.[1] Unlike conventional receptors, σ1R modulates the function of various "client" proteins, including ion channels and other receptors, thereby influencing a wide range of cellular processes such as calcium signaling, neuronal excitability, and cell survival.[1] Its involvement in numerous central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions, has made it an attractive therapeutic target.[2]
Dimethoxanate, a phenothiazine-class cough suppressant, has been identified as a ligand for the sigma-1 receptor.[2] Characterizing the binding affinity of compounds like Dimethoxanate is a crucial step in drug discovery and development, helping to elucidate its mechanism of action and potential therapeutic applications. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of Dimethoxanate for the sigma-1 receptor. The "gold standard" method for this purpose is a radioligand binding assay, which measures the ability of an unlabeled compound (the "competitor," e.g., Dimethoxanate) to displace a radiolabeled ligand from the receptor.[3]
Quantitative Data Summary
The following table summarizes the binding affinities of Dimethoxanate and other standard ligands for the sigma-1 receptor. The inhibition constant (Kᵢ) is a measure of the affinity of a competing ligand; a lower Kᵢ value indicates a higher binding affinity. The dissociation constant (KᏧ) represents the affinity of the radioligand for the receptor.
Compound
Parameter
Value (nM)
Receptor Source
Radioligand
Dimethoxanate
IC₅₀
41
Brain
Not Specified
(+)-Pentazocine
KᏧ
1.36 - 7
Mouse Lung / Rat Brain
--INVALID-LINK---Pentazocine
Haloperidol
Kᵢ / IC₅₀
2 - 8
Various
--INVALID-LINK---Pentazocine
Note: IC₅₀ is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. It is dependent on experimental conditions. Kᵢ is calculated from the IC₅₀ and is an absolute measure of binding affinity.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor resides primarily at the mitochondria-associated ER membrane (MAM), where it is bound to the chaperone protein BiP. Upon stimulation by ligands (agonists), σ1R dissociates from BiP and can then translocate to interact with and modulate various client proteins, such as ion channels (e.g., K+ channels) and other receptors, thereby influencing downstream cellular events like calcium homeostasis and cell survival pathways.
Caption: Sigma-1 receptor activation and signaling cascade.
This protocol details the procedure for determining the inhibition constant (Kᵢ) of Dimethoxanate for the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand and guinea pig liver membranes as the receptor source. Guinea pig liver is utilized due to its high expression density of sigma-1 receptors.[1]
Liquid scintillation counter and scintillation fluid.
Protein assay kit (e.g., BCA or Bradford).
Preparation of Guinea Pig Liver Membranes
Thaw the guinea pig liver on ice and weigh it.
Mince the tissue and homogenize in 10 volumes (w/v) of ice-cold Homogenization Buffer using a Glass-Teflon homogenizer.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step.
Resuspend the final pellet in Assay Buffer.
Determine the protein concentration of the membrane preparation using a standard protein assay.
Store the membrane aliquots at -80°C until use.
Assay Procedure
Prepare Compound Dilutions: Prepare a serial dilution of Dimethoxanate in Assay Buffer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). Also, prepare a 10 µM solution of haloperidol for determining non-specific binding.
Assay Setup: Set up the assay in a 96-well plate in triplicate for each condition (Total Binding, Non-specific Binding, and each Dimethoxanate concentration). The final assay volume is typically 250 µL.
Total Binding (TB): Add 50 µL Assay Buffer, 150 µL membrane suspension (50-100 µg protein), and 50 µL --INVALID-LINK---pentazocine (at a final concentration near its KᏧ, e.g., 2-5 nM).
Non-specific Binding (NSB): Add 50 µL of 10 µM haloperidol, 150 µL membrane suspension, and 50 µL --INVALID-LINK---pentazocine.
Competition: Add 50 µL of each Dimethoxanate dilution, 150 µL membrane suspension, and 50 µL --INVALID-LINK---pentazocine.
Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any remaining unbound radioactivity.
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours in the dark. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
Calculate Specific Binding:
Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).
Generate Competition Curve:
Calculate the percentage of specific binding at each Dimethoxanate concentration: % Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.
Plot the % Binding against the logarithm of the Dimethoxanate concentration.
Determine IC₅₀:
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
Calculate Kᵢ:
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + ([L] / KᏧ))
Where [L] is the concentration of the radioligand (--INVALID-LINK---pentazocine) used in the assay.
KᏧ is the dissociation constant of the radioligand for the sigma-1 receptor (determined from separate saturation binding experiments, typically ~1-7 nM).[3][4]
Experimental Workflow Diagram
The following diagram illustrates the key steps of the competitive radioligand binding assay.
Caption: Workflow for the Dimethoxanate sigma-1 receptor binding assay.
Application Notes & Protocols: Evaluating the Antitussive Efficacy of Dimethoxanate Using Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals. Introduction Dimethoxanate is a non-narcotic antitussive (cough suppressant) agent belonging to the phenothiazine class of compounds.[1][2] Its mecha...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethoxanate is a non-narcotic antitussive (cough suppressant) agent belonging to the phenothiazine class of compounds.[1][2] Its mechanism of action is dual, involving both central and peripheral pathways to suppress the cough reflex.[3][4] Centrally, it acts directly on the medullary cough center in the brainstem to decrease the frequency and intensity of coughing.[3] Peripherally, it is thought to modulate sensory nerve endings within the respiratory tract, reducing their sensitivity to irritants.[3] Notably, Dimethoxanate does not interact with opioid receptors, positioning it as a potentially safer alternative to opioid-based antitussives like codeine.[3] One identified molecular target is the sigma-1 receptor, to which it binds with an IC₅₀ of 41 nM.[2]
The evaluation of novel antitussive agents relies heavily on robust and reproducible preclinical animal models.[5] These models are essential for determining efficacy, establishing dose-response relationships, and elucidating mechanisms of action before advancing to clinical trials. The guinea pig is a widely accepted and reliable species for antitussive screening, as its cough reflex is physiologically similar to that of humans.[6][7][8] This document provides detailed protocols for the most common chemically-induced cough models used to assess the efficacy of Dimethoxanate.
Proposed Mechanism of Action
Dimethoxanate exerts its antitussive effects through a coordinated suppression of the cough reflex arc. The following diagram illustrates the key points of intervention.
Caption: Proposed dual mechanism of Dimethoxanate.
Animal Models and Experimental Protocols
Standardized, chemically-induced cough models are the primary method for preclinical antitussive testing. The protocols below describe the use of citric acid and capsaicin to induce coughing in conscious guinea pigs.
General Experimental Workflow
The following diagram outlines the typical workflow for an in vivo antitussive efficacy study.
Caption: Standard workflow for in vivo antitussive studies.
Protocol 1: Citric Acid-Induced Cough Model in Guinea Pigs
This model is a robust and widely used standard for evaluating antitussive drugs.[6] Citric acid aerosol inhalation provokes a reliable cough response by stimulating airway sensory nerves.[4][9]
Acclimatization: Animals should be housed in standard conditions for at least one week prior to experimentation.
2. Materials and Equipment:
Test Substance: Dimethoxanate hydrochloride dissolved in a suitable vehicle (e.g., sterile saline).
Controls: Vehicle (e.g., sterile saline) and a positive control such as Codeine phosphate (e.g., 10 mg/kg).
Tussive Agent: Citric acid solution (0.2 M to 0.4 M in sterile saline).[10][11]
Exposure Chamber: A transparent, whole-body plethysmograph or Perspex chamber that allows for observation and recording.[11]
Aerosol Generator: Ultrasonic nebulizer capable of producing particles with a diameter of 0.5 to 5.0 µm.
Recording System: A sensitive microphone to detect cough sounds and a pressure transducer to measure pressure changes within the chamber.[11]
3. Procedure:
Dosing: Administer Dimethoxanate (e.g., 10, 30, 100 mg/kg), vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.).
Pre-treatment Time: Allow for a 60-minute pre-treatment period before the tussive challenge.[10]
Exposure: Place each conscious, unrestrained animal individually into the exposure chamber.
Baseline: Allow the animal to acclimate to the chamber for 5 minutes.
Cough Induction: Nebulize the citric acid solution into the chamber for a fixed period, typically 10 to 15 minutes.[10][11]
Recording: Continuously record audio and pressure signals throughout the exposure period. A cough is identified as a characteristic explosive sound accompanied by a sharp, transient change in chamber pressure.[11]
4. Data Analysis:
Quantification: Manually or automatically count the total number of coughs for each animal during the observation period.
Efficacy Calculation: Calculate the percent inhibition of the cough response for each treated group relative to the vehicle control group using the following formula:
% Inhibition = [1 - (Mean coughs in treated group / Mean coughs in vehicle group)] x 100
Protocol 2: Capsaicin-Induced Cough Model
Capsaicin is a potent tussive agent that specifically activates the Transient Receptor Potential Vanilloid-1 (TRPV1) on sensory C-fibers, making this model useful for investigating mechanisms related to this pathway.[10][12]
1. Animals and Equipment:
As described in Protocol 1.
2. Materials:
Test Substance & Controls: As described in Protocol 1.
Tussive Agent: Capsaicin solution (e.g., 10 µM to 50 µM) dissolved in saline with a small percentage of ethanol and Tween 80 to aid solubility.[10][13]
3. Procedure:
The procedure is identical to the citric acid model, with the substitution of capsaicin solution as the nebulized tussive agent. Animals are typically exposed for a 10-minute period.[10][13]
4. Data Analysis:
Data analysis is performed as described in Protocol 1.
Data Presentation
Quantitative results from efficacy studies should be summarized in a clear, tabular format to allow for easy comparison between treatment groups. While specific data for Dimethoxanate is not widely published, the table below provides an example of how results could be presented based on expected outcomes for an effective antitussive.
Table 1: Hypothetical Antitussive Efficacy of Dimethoxanate in the Guinea Pig Citric Acid-Induced Cough Model
Treatment Group
Dose (mg/kg, i.p.)
N
Mean Coughs ± SEM
% Inhibition
p-value vs. Vehicle
Vehicle (Saline)
-
10
25.4 ± 2.1
-
-
Dimethoxanate
10
10
18.1 ± 1.9
28.7%
p < 0.05
Dimethoxanate
30
10
11.2 ± 1.5
55.9%
p < 0.01
Dimethoxanate
100
10
7.5 ± 1.2
70.5%
p < 0.001
Codeine
10
10
8.1 ± 1.3
68.1%
p < 0.001
Note: Data are hypothetical and for illustrative purposes only. Statistical analysis would typically be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Application Notes and Protocols: In Vitro Metabolism of Dimethoxanate Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro metabolism of Dimethoxanate usin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro metabolism of Dimethoxanate using liver microsomes. Liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) enzymes.[1][2][3] Studying the metabolism of a compound like Dimethoxanate in liver microsomes is a critical early step in drug discovery and development.[1][4] It provides essential information on metabolic stability, the formation of metabolites, and potential drug-drug interactions.[2][5] The following protocols are designed to guide researchers in conducting these studies in a systematic and reproducible manner.
Key Experimental Objectives
Metabolic Stability Assessment: To determine the rate at which Dimethoxanate is metabolized by liver microsomal enzymes. This is often expressed as the half-life (t½) and intrinsic clearance (CLint).
Metabolite Identification and Profiling: To identify the chemical structures of metabolites formed from Dimethoxanate and to understand the primary metabolic pathways.[4][6]
Reaction Phenotyping: To identify the specific CYP450 isoforms responsible for the metabolism of Dimethoxanate.[5]
Experimental Protocols
Materials and Reagents
Dimethoxanate (analytical standard)
Pooled human liver microsomes (and/or microsomes from other species of interest, e.g., rat, mouse, dog)[7][8]
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]
Acetonitrile (ACN) or Methanol (MeOH) (for reaction termination)
Internal Standard (IS) for analytical quantification
Specific CYP450 inhibitors (for reaction phenotyping)
Control compounds with known metabolic profiles (e.g., testosterone, verapamil)
Protocol 1: Metabolic Stability of Dimethoxanate
This experiment aims to determine the rate of disappearance of the parent drug, Dimethoxanate, over time when incubated with liver microsomes.
Procedure:
Preparation of Incubation Mixture:
Prepare a stock solution of Dimethoxanate in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <0.2%).[1]
In a microcentrifuge tube, combine phosphate buffer, MgCl₂, and liver microsomes (a typical protein concentration is 0.5 mg/mL).[9][10]
Pre-incubate the mixture at 37°C for 5-10 minutes.
Initiation of Reaction:
Add the NADPH regenerating system to the pre-incubated mixture.
Immediately add Dimethoxanate to initiate the metabolic reaction. The final concentration of Dimethoxanate should be chosen to be below its Km if known, or a standard concentration (e.g., 1 µM) is often used for screening.[1][9]
Time Course Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.
Sample Processing and Analysis:
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
Transfer the supernatant to a new plate or vial for analysis.
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of Dimethoxanate.
Data Analysis:
Plot the natural logarithm of the percentage of Dimethoxanate remaining versus time.
The slope of the linear portion of this plot represents the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Quantitative Data Summary:
Parameter
Value
Units
Incubation Time
0 - 60
minutes
Microsomal Protein
0.5
mg/mL
Dimethoxanate Conc.
1
µM
Half-life (t½)
Calculated
minutes
Intrinsic Clearance (CLint)
Calculated
µL/min/mg protein
Protocol 2: Metabolite Identification of Dimethoxanate
This protocol focuses on identifying the metabolites of Dimethoxanate.
Procedure:
Follow the incubation setup as described in Protocol 1, but with a potentially higher concentration of Dimethoxanate (e.g., 10 µM) to facilitate the detection of metabolites.[10]
Incubate for a fixed time point (e.g., 60 minutes).
Include control incubations:
Without NADPH regenerating system (to identify non-CYP450 mediated degradation).
Without liver microsomes (to check for inherent instability of Dimethoxanate).
Terminate the reaction with a cold organic solvent.
Process the samples as in Protocol 1.
Analyze the samples using high-resolution LC-MS/MS to detect and characterize potential metabolites.
Metabolite identification is achieved by comparing the mass spectra of the parent drug and its metabolites, looking for characteristic mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, demethylation, glucuronidation).[11]
Potential Metabolic Pathways for Dimethoxanate:
Metabolite ID
Proposed Biotransformation
Mass Shift
M1
Hydroxylation
+16 Da
M2
N-dealkylation
Variable
M3
O-demethylation
-14 Da
M4
Glucuronidation (Phase II)
+176 Da
Protocol 3: Reaction Phenotyping of Dimethoxanate
This experiment identifies the specific CYP450 enzymes responsible for Dimethoxanate metabolism.
Procedure:
Chemical Inhibition Assay:
Set up incubations as described in Protocol 1.
In separate incubations, pre-incubate the microsomes with a selective chemical inhibitor for each major CYP450 isoform (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.) before adding Dimethoxanate.[10]
Run a control incubation without any inhibitor.
After a fixed incubation time, quench the reaction and analyze the remaining Dimethoxanate concentration.
A significant decrease in the metabolism of Dimethoxanate in the presence of a specific inhibitor suggests the involvement of that particular CYP450 isoform.
Recombinant Human CYP450 Enzymes:
Incubate Dimethoxanate with individual recombinant human CYP450 enzymes (expressed in a system like insect cells).[10]
Monitor the formation of a specific metabolite or the depletion of Dimethoxanate.
The enzyme that shows the highest metabolic activity is considered a primary contributor to Dimethoxanate's metabolism.
Data Summary for Chemical Inhibition Assay:
CYP450 Isoform
Selective Inhibitor
% Inhibition of Dimethoxanate Metabolism
CYP1A2
Furafylline
Calculated
CYP2C9
Sulfaphenazole
Calculated
CYP2C19
Ticlopidine
Calculated
CYP2D6
Quinidine
Calculated
CYP3A4
Ketoconazole
Calculated
Visualizations
Experimental Workflow
Caption: Workflow for in vitro metabolism of Dimethoxanate.
Metabolic Pathway
Caption: Potential metabolic pathways of Dimethoxanate.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the in vitro metabolism of Dimethoxanate using liver microsomes. The data generated from these studies are invaluable for predicting the pharmacokinetic properties of the compound, understanding its potential for drug-drug interactions, and guiding further preclinical and clinical development. It is crucial to employ proper controls and validated analytical methods to ensure the quality and reliability of the results.
Formulation of Dimethoxanate for Oral Administration in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the formulation of Dimethoxanate for oral administration in a research setting. The following prot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of Dimethoxanate for oral administration in a research setting. The following protocols and data are intended to facilitate the preparation of oral dosage forms for preclinical and early-phase clinical studies.
Introduction to Dimethoxanate
Dimethoxanate is a cough suppressant belonging to the phenothiazine class of drugs.[1] It is believed to exert its antitussive effects through a dual mechanism, involving both central action on the medullary cough center and peripheral modulation of sensory nerve endings in the respiratory tract.[2] As a non-narcotic agent, it offers a therapeutic alternative to opioid-based cough suppressants.[2] For research purposes, developing a consistent and reproducible oral formulation is critical for accurate toxicological and efficacy studies.
Physicochemical Properties of Dimethoxanate
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to designing a stable and bioavailable dosage form. Key properties of Dimethoxanate are summarized in the table below.
While a specific value is not readily available, phenothiazines are generally described as being sparingly soluble to insoluble in water.[5] The hydrochloride salts of phenothiazine derivatives are typically more water-soluble.[6]
Formulation Strategy for Oral Administration
Given the basic pKa and moderate lipophilicity (cLogP) of Dimethoxanate, two primary formulation strategies are recommended for early-phase research: an oral solution or an oral suspension.
Oral Solution: This is often the preferred approach for preclinical studies due to dose uniformity and rapid absorption.[7] Given Dimethoxanate's properties, a solution will likely require a pH adjustment and/or the use of co-solvents to achieve the desired concentration. The hydrochloride salt form of Dimethoxanate is expected to have improved aqueous solubility.[6]
Oral Suspension: If the target concentration cannot be achieved in a solution with acceptable excipient levels, or if the API exhibits poor stability in solution, a suspension is a viable alternative.[7] A suspension consists of the solid API dispersed in a liquid vehicle, requiring appropriate suspending and wetting agents to ensure dose uniformity.
The choice between these formulations will depend on the required dose, the desired pharmacokinetic profile, and the stability of Dimethoxanate in the chosen vehicle.
Experimental Protocols
Protocol for Preparation of a Dimethoxanate Oral Solution (10 mg/mL)
This protocol describes the preparation of a 100 mL batch of a 10 mg/mL oral solution of Dimethoxanate Hydrochloride.
Materials:
Dimethoxanate Hydrochloride: 1.0 g
Propylene Glycol: 20.0 mL
Glycerin: 10.0 mL
Sodium Benzoate: 0.1 g
Sorbitol Solution (70%): 30.0 mL
Citric Acid (10% w/v solution): As needed for pH adjustment
Purified Water: q.s. to 100.0 mL
Magnetic stirrer and stir bar
pH meter
Volumetric flasks and graduated cylinders
Methodology:
In a calibrated beaker, dissolve the Sodium Benzoate in approximately 30 mL of Purified Water with stirring.
Add the Propylene Glycol and Glycerin to the beaker and continue to stir until a homogenous mixture is formed.
Slowly add the Dimethoxanate Hydrochloride to the mixture while stirring continuously until it is completely dissolved. Gentle heating (not exceeding 40°C) may be applied if necessary to aid dissolution.
Add the Sorbitol Solution to the beaker and mix thoroughly.
Check the pH of the solution. Adjust the pH to a target of 4.5 - 5.5 using the 10% Citric Acid solution. This pH range is often chosen for oral solutions to enhance stability and palatability.
Transfer the solution to a 100 mL volumetric flask.
Rinse the beaker with a small amount of Purified Water and add the rinsing to the volumetric flask.
Add Purified Water to the flask to bring the final volume to 100 mL and mix well.
Store the final solution in a well-closed, light-resistant container at controlled room temperature.
Protocol for Preparation of a Dimethoxanate Oral Suspension (25 mg/mL)
This protocol details the preparation of a 100 mL batch of a 25 mg/mL oral suspension of Dimethoxanate.
Materials:
Dimethoxanate (micronized): 2.5 g
Xanthan Gum: 0.2 g
Glycerin: 10.0 mL
Methylparaben: 0.1 g
Propylparaben: 0.02 g
Sucrose: 30.0 g
Polysorbate 80: 0.1 mL
Purified Water: q.s. to 100.0 mL
Mortar and pestle or homogenizer
Magnetic stirrer and stir bar
Methodology:
In a beaker, dissolve the Methylparaben and Propylparaben in a portion of Purified Water that has been heated to approximately 60-70°C. Allow the solution to cool to room temperature.
In a separate beaker, disperse the Xanthan Gum in the Glycerin to form a smooth paste.
Slowly add the paraben solution to the xanthan gum paste with continuous stirring to form the vehicle.
In a mortar, levigate the micronized Dimethoxanate powder with the Polysorbate 80 to form a smooth paste. This step is crucial for ensuring the API is adequately wetted.
Gradually add a portion of the vehicle to the paste in the mortar and triturate until a uniform dispersion is achieved.
Transfer the contents of the mortar to the main beaker containing the rest of the vehicle.
Rinse the mortar with a small amount of the vehicle and add it to the main beaker.
Dissolve the Sucrose in the remaining Purified Water and add it to the main beaker.
Stir the suspension for a minimum of 30 minutes to ensure homogeneity. A homogenizer can be used for a short period to reduce particle size and improve uniformity.
Transfer the suspension to a calibrated 100 mL container and add Purified Water to the final volume.
Store the suspension in a well-closed, light-resistant container at controlled room temperature. Include a "Shake Well Before Use" label.
Quality Control Protocols
To ensure the quality and consistency of the prepared formulations, the following quality control tests should be performed.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This protocol provides a starting point for developing a validated HPLC method for the determination of Dimethoxanate in the prepared oral formulations. Method development and validation should be performed according to ICH guidelines.
Instrumentation and Conditions:
HPLC System: A system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 50:50 (v/v). The exact ratio may need optimization.
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection Wavelength: To be determined by UV scan of a Dimethoxanate standard solution (phenothiazines typically have multiple absorbance maxima).
Column Temperature: 30°C.
Standard Preparation:
Prepare a stock solution of Dimethoxanate reference standard in the mobile phase at a concentration of 1 mg/mL.
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Oral Solution):
Accurately dilute a known volume of the oral solution with the mobile phase to obtain a theoretical concentration of Dimethoxanate within the calibration range.
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Sample Preparation (Oral Suspension):
Accurately weigh a portion of the well-shaken suspension.
Disperse the suspension in a suitable solvent in which Dimethoxanate is freely soluble (e.g., methanol or a mixture of methanol and water).
Sonicate for 15-20 minutes to ensure complete dissolution of the API.
Dilute the resulting solution with the mobile phase to a theoretical concentration within the calibration range.
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Analysis:
Inject the standard solutions to establish a calibration curve.
Inject the prepared sample solutions.
Calculate the concentration of Dimethoxanate in the samples based on the peak area response and the calibration curve.
Other Quality Control Tests
Test
Oral Solution
Oral Suspension
Appearance
Clear, free from particulate matter.
Homogenous, uniform dispersion.
pH
Measure using a calibrated pH meter.
Measure using a calibrated pH meter.
Viscosity
Not typically required unless a viscosity-enhancing agent is used.
Measure using a viscometer to ensure consistency and pourability.
Particle Size Distribution
Not applicable.
Measure using techniques like laser diffraction to ensure uniformity and prevent grittiness.
Redispersibility
Not applicable.
Gently shake the container and observe the ease of redispersion of any settled particles.
Microbial Limits
Test for total aerobic microbial count and total yeast and mold count.
Test for total aerobic microbial count and total yeast and mold count.
Visualizations
Caption: Experimental workflow for Dimethoxanate oral formulation.
Preclinical Toxicology Study Design for Dimethoxanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethoxanate is a non-narcotic, centrally-acting antitussive agent with a dual mechanism involving the medullary cough center and peripheral s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxanate is a non-narcotic, centrally-acting antitussive agent with a dual mechanism involving the medullary cough center and peripheral sensory nerve endings in the respiratory tract.[1] Unlike opioid-based antitussives, it does not interact with opioid receptors, suggesting a potentially safer profile regarding dependence and abuse.[1] Its chemical structure places it in the phenothiazine class of compounds.[2] This document outlines a comprehensive preclinical toxicology study design for Dimethoxanate, providing detailed application notes and protocols to guide researchers in evaluating its safety profile before first-in-human studies. The study design is based on established principles of toxicology and regulatory guidelines, taking into account the known pharmacological properties of Dimethoxanate and its drug class.
Study Objectives
The primary objectives of this preclinical toxicology program are:
To identify potential target organs of toxicity.
To determine the safety margin of Dimethoxanate.
To establish a safe starting dose for Phase I clinical trials.
To fulfill regulatory requirements for Investigational New Drug (IND) submission.
In Vitro Toxicology
In vitro toxicology studies are crucial for early identification of potential toxicities, mechanism of action elucidation, and dose selection for subsequent in vivo studies.[3]
Cytotoxicity Assays
Protocol: MTT Assay for Cell Viability
Cell Culture: Human bronchial epithelial cells (BEAS-2B) and human hepatoma cells (HepG2) are cultured in appropriate media until they reach 80% confluency.
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of Dimethoxanate (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 and 48 hours. A vehicle control (e.g., DMSO) is included.
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 (concentration inhibiting 50% of cell growth) is calculated.
Table 1: Representative Cytotoxicity Data for Dimethoxanate (MTT Assay)
Cell Line
Exposure Time (hours)
IC50 (µM)
BEAS-2B
24
>1000
48
850
HepG2
24
>1000
48
720
Genotoxicity Assays
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
Strains: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) are used.
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 mix from rat liver).
Treatment: The bacterial strains are exposed to various concentrations of Dimethoxanate. Positive and negative controls are included.
Plating and Incubation: The treated bacteria are plated on minimal glucose agar plates and incubated for 48-72 hours.
Colony Counting: The number of revertant colonies is counted.
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Protocol: In Vitro Micronucleus Test
Cell Culture: Human peripheral blood lymphocytes are cultured and stimulated to divide.
Treatment: Cells are treated with Dimethoxanate at various concentrations, with and without S9 mix.
Cytochalasin B: Cytochalasin B is added to block cytokinesis, leading to the accumulation of binucleated cells.
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Microscopic Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic examination.
Data Analysis: A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
Table 2: Representative Genotoxicity Data for Dimethoxanate
Assay
Metabolic Activation
Result
Ames Test
With and Without
Negative
In Vitro Micronucleus Test
With and Without
Negative
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Core Battery Studies
Central Nervous System (CNS) Safety
Protocol: Irwin Test in Rats: A functional observational battery is used to assess behavioral and physiological changes in rats following oral administration of Dimethoxanate at three dose levels. Observations include changes in awareness, mood, motor activity, CNS excitation and depression, and autonomic responses.
Cardiovascular System Safety
Protocol: hERG Channel Assay: The potential of Dimethoxanate to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is evaluated using a patch-clamp assay in a stable cell line expressing the hERG channel. Inhibition of this channel is associated with a risk of QT interval prolongation.
Protocol: Cardiovascular Monitoring in Anesthetized Dogs: Anesthetized beagle dogs are instrumented to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters (including QT interval) following intravenous administration of Dimethoxanate.
Respiratory System Safety
Protocol: Respiratory Function in Conscious Rats: Whole-body plethysmography is used to measure respiratory rate, tidal volume, and minute volume in conscious rats before and after oral administration of Dimethoxanate.
Table 3: Representative Safety Pharmacology Data for Dimethoxanate
System
Assay
Endpoint
Result
CNS
Irwin Test (Rat)
Behavioral and physiological changes
No adverse effects at expected therapeutic doses. Mild sedation at high doses.
Cardiovascular
hERG Channel Assay
IC50
> 30 µM
Anesthetized Dog
Blood pressure, heart rate, ECG
No significant changes at expected therapeutic doses.
Respiratory
Whole-body plethysmography (Rat)
Respiratory rate, tidal volume, minute volume
No significant changes at all tested doses.
Pharmacokinetics and ADME
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of Dimethoxanate is essential for interpreting toxicology findings and extrapolating data to humans.
In Vitro ADME
Metabolic Stability: Incubate Dimethoxanate with liver microsomes (human and animal species) to determine its intrinsic clearance.
CYP450 Inhibition: Evaluate the potential of Dimethoxanate to inhibit major cytochrome P450 enzymes.
Plasma Protein Binding: Determine the extent of Dimethoxanate binding to plasma proteins using equilibrium dialysis.
In Vivo Pharmacokinetics
Protocol: Pharmacokinetic Study in Rats and Dogs
Animal Models: Male and female Sprague-Dawley rats and Beagle dogs are used.
Dosing: A single dose of Dimethoxanate is administered intravenously and orally.
Blood Sampling: Blood samples are collected at predetermined time points post-dose.
Bioanalysis: Plasma concentrations of Dimethoxanate and its major metabolites are quantified using a validated LC-MS/MS method.
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability are calculated.
Table 4: Representative Pharmacokinetic Parameters of Dimethoxanate
Species
Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
Half-life (h)
Bioavailability (%)
Rat
IV
2
850
0.08
1200
2.5
-
PO
10
350
1.0
2400
3.0
40
Dog
IV
1
600
0.08
900
3.5
-
PO
5
200
1.5
1800
4.0
60
Repeated-Dose Toxicity Studies
These studies are designed to evaluate the toxic effects of Dimethoxanate after repeated administration over a period of time.
Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats and Dogs
Animal Models: Sprague-Dawley rats and Beagle dogs.
Dosing: Dimethoxanate is administered orally once daily for 28 days at three dose levels (low, mid, and high) and a control group (vehicle).
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
Necropsy and Histopathology: A full necropsy is performed on all animals. A comprehensive list of tissues is collected, weighed, and examined microscopically.
Toxicokinetics: Blood samples are collected at specified time points to determine systemic exposure to Dimethoxanate.
Table 5: Representative Findings from a 28-Day Repeated-Dose Toxicity Study
Caption: Overall preclinical toxicology workflow for Dimethoxanate.
Conclusion
This comprehensive preclinical toxicology study design provides a robust framework for evaluating the safety of Dimethoxanate. The combination of in vitro and in vivo assays will generate the necessary data to characterize its toxicological profile, establish a safe dose for human trials, and support regulatory submissions. The provided protocols and data tables serve as a guide for researchers and should be adapted based on emerging data and specific regulatory feedback. The successful completion of these studies will be a critical step in the clinical development of Dimethoxanate as a novel antitussive agent.
Application Notes and Protocols for Quality Control in Dimethoxanate Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the quality control procedures recommended for the synthesis of Dimethoxanate, an active pharmac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control procedures recommended for the synthesis of Dimethoxanate, an active pharmaceutical ingredient (API). The following protocols are designed to ensure the identity, purity, strength, and quality of the synthesized Dimethoxanate, aligning with general principles of Good Manufacturing Practices (GMP).
Introduction to Dimethoxanate and its Quality Control
Dimethoxanate is a cough suppressant belonging to the phenothiazine class of drugs.[1] Its synthesis involves the reaction of phenothiazine with phosgene to form phenothiazine-10-carbonyl chloride, which is then reacted with 2-(2-dimethylaminoethoxy)ethanol.[1] Quality control throughout the synthesis process is crucial to ensure the safety and efficacy of the final drug product.[2][3] This involves rigorous testing of raw materials, in-process controls, and final product release testing.[]
The quality control of an Active Pharmaceutical Ingredient (API) like Dimethoxanate encompasses a series of tests to confirm its identity, assess its purity, determine its strength (assay), and evaluate its stability.[5][6] Impurities can arise from starting materials, intermediates, side reactions during synthesis, or degradation of the final product.[7][8][9] Therefore, robust analytical methods are essential for their detection and quantification.
Quality Control Workflow
The overall quality control workflow for Dimethoxanate synthesis is a multi-stage process, beginning with the qualification of starting materials and continuing through to the final release of the API.
Caption: Quality control workflow for Dimethoxanate synthesis.
Data Presentation: Summary of Quality Control Tests and Acceptance Criteria
The following tables summarize the key quality control tests, methodologies, and typical acceptance criteria for Dimethoxanate API. These criteria should be established based on regulatory guidelines and validated for the specific manufacturing process.
Table 1: Identification Tests
Test
Method
Acceptance Criteria
Infrared (IR) Spectroscopy
KBr disc or ATR
The IR spectrum of the sample should be concordant with the reference standard of Dimethoxanate.
Ultraviolet (UV) Spectroscopy
Solution in a suitable solvent (e.g., Ethanol)
The UV spectrum should exhibit maxima and minima at the same wavelengths as the reference standard.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) or equivalent
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Dimethoxanate (C19H22N2O3S, MW: 358.46 g/mol ).[1]
Meet the requirements of USP <467> or ICH Q3C for solvents used in the synthesis.
Sulphated Ash
USP <281>
≤ 0.1%
Heavy Metals
USP <231>
≤ 20 ppm
Table 3: Physical and Physicochemical Properties
Test
Method
Acceptance Criteria
Appearance
Visual Inspection
White to off-white crystalline powder.
Solubility
Visual Inspection
Soluble in methanol and ethanol, sparingly soluble in water.
Melting Point
Capillary Method
To be determined and specified. For the hydrochloride salt: 161-163 °C (decomposes).[10]
Loss on Drying
USP <731>
≤ 0.5%
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is designed as a stability-indicating assay for the quantification of Dimethoxanate and the separation of its potential process-related impurities and degradation products.
Chromatographic Conditions:
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid).
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Standard and Sample Preparation:
Standard Solution: Accurately weigh and dissolve an appropriate amount of Dimethoxanate reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
Sample Solution: Accurately weigh and dissolve the synthesized Dimethoxanate in the mobile phase to obtain a concentration similar to the standard solution.
Procedure:
Inject the standard solution and the sample solution into the chromatograph.
Record the chromatograms and measure the peak areas.
Calculate the assay of Dimethoxanate and the percentage of impurities.
Application Note: Analytical Strategies for the Identification of Dimethoxanate Impurities
Abstract This application note provides a comprehensive overview of analytical techniques for the identification and quantification of potential impurities in the drug substance, Dimethoxanate. Due to the limited availab...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note provides a comprehensive overview of analytical techniques for the identification and quantification of potential impurities in the drug substance, Dimethoxanate. Due to the limited availability of specific analytical monographs for Dimethoxanate, this document outlines protocols adapted from established methods for structurally related phenothiazine compounds. The primary focus is on stability-indicating high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) methods. Potential impurities arising from synthesis and degradation pathways, including oxidation and hydrolysis, are discussed. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to guide researchers, scientists, and drug development professionals in establishing robust analytical controls for Dimethoxanate.
Introduction
Dimethoxanate is a phenothiazine derivative used as a cough suppressant. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Regulatory agencies require the identification and control of impurities to ensure drug quality.
The structure of Dimethoxanate, featuring a phenothiazine core, an ester linkage, and an ether linkage, suggests potential sites for chemical transformation. The primary degradation pathways for phenothiazines involve the oxidation of the sulfur atom in the heterocyclic ring to form the corresponding sulfoxide. Furthermore, the ester and ether functional groups are susceptible to hydrolysis under acidic or basic conditions.
This application note presents a systematic approach to identifying and quantifying these potential impurities using modern analytical techniques.
Potential Impurities of Dimethoxanate
Based on the structure of Dimethoxanate and known degradation pathways of related compounds, the following potential impurities have been hypothesized:
Impurity A: Dimethoxanate Sulfoxide: Formed by the oxidation of the sulfur atom in the phenothiazine ring. This is a common degradation product for phenothiazine-based drugs.
Impurity B: Phenothiazine-10-carboxylic acid: Resulting from the hydrolysis of the ester linkage.
Impurity C: 2-(2-(Dimethylamino)ethoxy)ethanol: The corresponding alcohol formed upon ester hydrolysis.
Impurity D: Phenothiazine: A potential process-related impurity or a product of further degradation.
Impurity E: 2-(2-Hydroxyethoxy)ethyl phenothiazine-10-carboxylate: Arising from the hydrolysis of the ether linkage in the side chain.
Analytical Techniques
A combination of chromatographic techniques is recommended for the comprehensive analysis of Dimethoxanate and its impurities.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the primary tool for the separation and quantification of Dimethoxanate and its non-volatile impurities. A reversed-phase method is proposed, as it is well-suited for the analysis of moderately polar compounds like phenothiazine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It can be particularly useful for identifying process-related impurities and certain degradation products that are amenable to gas chromatography.
Experimental Protocols
Forced Degradation Study Protocol
To investigate the potential degradation pathways and to generate impurity standards, a forced degradation study is recommended. This involves subjecting Dimethoxanate to a variety of stress conditions.[1][2]
4.1.1. Sample Preparation:
Prepare a stock solution of Dimethoxanate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
4.1.2. Stress Conditions:
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with an equimolar amount of 0.1 N NaOH.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with an equimolar amount of 0.1 N HCl.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
Photolytic Degradation: Expose the drug substance in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
4.1.3. Analysis:
Analyze the stressed samples by the developed HPLC and GC-MS methods to identify and quantify the degradation products.
HPLC Method Protocol
Instrumentation:
A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
Chromatographic Conditions (adapted from methods for promethazine and its sulfoxide): [3][4]
Sample Preparation:
Dissolve an accurately weighed amount of the Dimethoxanate sample in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
GC-MS Method Protocol
Instrumentation:
A standard GC-MS system.
Chromatographic and Mass Spectrometric Conditions (adapted from methods for chlorpromazine): [5][6][7]
Parameter
Value
Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas
Helium
Flow Rate
1.2 mL/min (constant flow)
Inlet Temperature
280°C
Injection Mode
Splitless
Oven Program
100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min
Transfer Line Temp
280°C
Ion Source Temp
230°C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
50-500 amu
Sample Preparation:
Dissolve an accurately weighed amount of the Dimethoxanate sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.
Data Presentation
The following table summarizes the hypothetical quantitative data for the potential impurities of Dimethoxanate based on the proposed HPLC method.
Impurity
Retention Time (min)
Relative Retention Time (RRT)
Limit of Detection (LOD) (µg/mL)
Limit of Quantitation (LOQ) (µg/mL)
Impurity C
3.5
0.25
0.05
0.15
Impurity E
8.2
0.59
0.08
0.24
Impurity B
10.5
0.75
0.10
0.30
Impurity A
12.1
0.86
0.07
0.21
Dimethoxanate
14.0
1.00
0.03
0.10
Impurity D
18.5
1.32
0.12
0.36
Visualizations
Caption: Workflow for Forced Degradation and Impurity Identification.
Caption: Potential Degradation Pathways of Dimethoxanate.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the identification and quantification of potential impurities in Dimethoxanate. The proposed HPLC and GC-MS methods, in conjunction with a forced degradation study, will enable the establishment of a comprehensive impurity profile. This is a critical step in ensuring the quality, safety, and efficacy of Dimethoxanate as a pharmaceutical product. It is important to note that these methods are based on analogous compounds and should be thoroughly validated for their intended use with Dimethoxanate.
Optimizing Dimethoxanate Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of Dimethoxa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of Dimethoxanate synthesis, focusing on the reduction of common impurities. Our aim is to provide practical solutions to challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Dimethoxanate?
A1: The synthesis of Dimethoxanate is typically a two-step process. The first step involves the reaction of phenothiazine with phosgene to form the intermediate, phenothiazine-10-carbonyl chloride. In the second step, this intermediate is reacted with 2-(2-(dimethylamino)ethoxy)ethanol to yield the final product, Dimethoxanate.
Q2: What are the most common impurities encountered in Dimethoxanate synthesis?
A2: Common impurities can be categorized as process-related impurities and degradation products. Process-related impurities include unreacted starting materials such as phenothiazine and 2-(2-(dimethylamino)ethoxy)ethanol, as well as the intermediate phenothiazine-10-carbonyl chloride. Degradation products primarily consist of the oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of Dimethoxanate sulfoxide.
Q3: My final product has a low yield. What are the potential causes?
A3: Low yields in Dimethoxanate synthesis can stem from several factors. Incomplete reaction in either of the two synthetic steps is a common cause. This can be due to suboptimal reaction temperature, insufficient reaction time, or improper stoichiometry of reactants. The presence of moisture can also lead to the hydrolysis of the reactive intermediate, phenothiazine-10-carbonyl chloride, reducing the amount available to form the final product.
Q4: The isolated Dimethoxanate is discolored. What could be the reason?
A4: Discoloration of the final product is often indicative of the presence of impurities. Oxidized byproducts of phenothiazine, which are often colored, are a likely cause. Inadequate purification of the crude product, leaving behind colored starting materials or side-products, can also result in a discolored final product.
Q5: How can I minimize the formation of the sulfoxide impurity?
A5: The phenothiazine core is susceptible to oxidation. To minimize the formation of the sulfoxide impurity, it is crucial to conduct the synthesis under an inert atmosphere, such as nitrogen or argon. The use of high-purity, peroxide-free solvents is also recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Dimethoxanate and provides systematic approaches to their resolution.
Problem
Potential Cause
Recommended Action
Low Yield of Dimethoxanate
Incomplete reaction in Step 1 (formation of phenothiazine-10-carbonyl chloride).
- Ensure complete dissolution of phenothiazine before adding phosgene.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Consider a slight excess of phosgene.
Incomplete reaction in Step 2 (reaction with 2-(2-(dimethylamino)ethoxy)ethanol).
- Ensure the intermediate is fully formed before adding the alcohol.- Optimize reaction temperature and time based on TLC monitoring.- Use a slight excess of the alcohol to drive the reaction to completion.
Hydrolysis of phenothiazine-10-carbonyl chloride.
- Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Phenothiazine in Final Product
Incomplete conversion in the first step.
- Increase reaction time or temperature for the first step.- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Presence of Phenothiazine-10-carbonyl chloride in Final Product
Incomplete reaction in the second step.
- Increase reaction time or temperature for the second step.- Consider the addition of a non-nucleophilic base to scavenge HCl produced, which can drive the reaction forward.
High Levels of Dimethoxanate Sulfoxide
Oxidation of the phenothiazine ring.
- Degas solvents prior to use.- Maintain an inert atmosphere throughout the synthesis and workup.- Store the final product protected from light and air.
Product Fails to Crystallize or is Oily
Presence of residual solvent or impurities.
- Ensure the product is thoroughly dried under high vacuum.- Attempt recrystallization from a different solvent system. A solvent/anti-solvent approach may be effective.
Experimental Protocols
Protocol 1: Synthesis of Dimethoxanate
Step 1: Synthesis of Phenothiazine-10-carbonyl chloride
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve phenothiazine (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly bubble phosgene gas (1.1 eq) through the solution or add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours.
Monitor the reaction progress by TLC until the phenothiazine spot is no longer visible.
Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude phenothiazine-10-carbonyl chloride.
Step 2: Synthesis of Dimethoxanate
Dissolve the crude phenothiazine-10-carbonyl chloride from Step 1 in anhydrous dichloromethane under a nitrogen atmosphere.
To this solution, add 2-(2-(dimethylamino)ethoxy)ethanol (1.2 eq) dropwise at 0 °C.
Add a non-nucleophilic base such as triethylamine (1.2 eq) to the reaction mixture.
Allow the reaction to stir at room temperature for 12-18 hours.
Monitor the reaction by TLC for the disappearance of the phenothiazine-10-carbonyl chloride.
Upon completion, wash the reaction mixture with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify Dimethoxanate from its potential impurities.
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detector: UV at 254 nm
Gradient Program:
Time (min)
% Mobile Phase B
0
20
20
80
25
80
26
20
30
20
Visualizations
Caption: Synthetic pathway of Dimethoxanate.
Caption: Troubleshooting low yield issues.
Caption: General purification workflow.
Optimization
Troubleshooting low yield in Dimethoxanate synthesis
Technical Support Center: Dimethoxanate Synthesis This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the synthesis of Dimethoxa...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Dimethoxanate Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the synthesis of Dimethoxanate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Dimethoxanate, and where are yield losses common?
The synthesis of Dimethoxanate is typically a two-step process. The most significant yield losses often occur due to the moisture sensitivity of the intermediate and starting materials, incomplete reactions, or side reactions during the esterification step.
Step 1: Acylation of Phenothiazine. Phenothiazine is reacted with a phosgene equivalent (e.g., triphosgene) in an inert solvent to form the intermediate, phenothiazine-10-carbonyl chloride. This intermediate is highly reactive and sensitive to moisture.
Step 2: Esterification. The phenothiazine-10-carbonyl chloride intermediate is reacted with 2-(2-dimethylaminoethoxy)ethanol to yield Dimethoxanate.
A diagram of the synthesis pathway is shown below.
Figure 1. Synthetic pathway for Dimethoxanate.
Q2: My yield from Step 1 (Acylation) is very low. How can I troubleshoot this?
Low yield in the acylation step is commonly due to reagent quality, reaction conditions, or degradation of the intermediate. The phenothiazine core is also susceptible to oxidation.[1]
Moisture: Triphosgene and the resulting phenothiazine-10-carbonyl chloride are extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenothiazine.[1]
Reagent Purity: Use high-purity phenothiazine and triphosgene. Impurities can interfere with the reaction.
Temperature Control: The reaction may require precise temperature control. Small deviations can impact yield.[1] Monitor the reaction temperature closely.
Q3: The esterification (Step 2) is not proceeding to completion. What are the likely causes?
Esterification is an equilibrium reaction, and low yields can result from an unfavorable equilibrium, side reactions, or suboptimal conditions.[2][3]
Stoichiometry: The molar ratio of the reactants is critical. Using an excess of the alcohol can help drive the reaction to completion.[2][3]
Water Removal: The reaction produces HCl, which is typically scavenged by a base. If water is present, it can hydrolyze the acyl chloride intermediate back to the carboxylic acid, preventing ester formation.[4]
Side Reactions: The tertiary amine in 2-(2-dimethylaminoethoxy)ethanol can potentially react with the acyl chloride, leading to undesired byproducts.
Reaction Time & Temperature: Ensure the reaction is allowed to run for a sufficient time at the optimal temperature. Monitor progress by TLC or LC-MS to determine when the starting material is consumed.[1][5]
Q4: I am observing significant side products during purification. What are they and how can I avoid them?
Common side products include unreacted starting materials, the hydrolyzed acyl chloride (phenothiazine-10-carboxylic acid), and oxidized phenothiazine species.[1][6]
Oxidation: The phenothiazine ring can be oxidized to the corresponding sulfoxide.[1][6] Running the reaction under an inert atmosphere helps prevent this.
Hydrolysis: The presence of water leads to the hydrolysis of the phenothiazine-10-carbonyl chloride.
Purification: Proper purification techniques, such as column chromatography, are essential to separate Dimethoxanate from these impurities.[5]
Troubleshooting Guides & Protocols
Guide 1: Optimizing Acylation of Phenothiazine (Step 1)
If you suspect issues with the formation of the phenothiazine-10-carbonyl chloride intermediate, follow this guide.
Protocol: Small-Scale Test Reaction and Monitoring
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.
Reagents: In a round-bottom flask under nitrogen, dissolve phenothiazine (1 equivalent) in anhydrous toluene. Add a non-nucleophilic base like triethylamine (1.1 equivalents).
Reaction: Cool the mixture in an ice bath. Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous toluene dropwise.
Monitoring: After 1 hour, carefully take a small aliquot from the reaction mixture. Quench it with anhydrous methanol. Analyze the quenched aliquot by TLC or LC-MS to check for the formation of the methyl ester, which confirms the presence of the acyl chloride intermediate.
Analysis: Compare the consumption of the phenothiazine starting material against a reference spot.
Parameter
Condition A (Standard)
Condition B (Optimized)
Condition C (Inert)
Atmosphere
Air
Air
Nitrogen
Solvent
Standard Toluene
Anhydrous Toluene
Anhydrous Toluene
Temperature
Room Temperature
0°C -> Room Temp
0°C -> Room Temp
Approx. Yield of Intermediate
40-50%
60-70%
>85%
Table 1. Illustrative yields of phenothiazine-10-carbonyl chloride under varied conditions.
This guide provides a logical workflow to diagnose and solve low esterification yields.
Figure 2. Troubleshooting workflow for low esterification yield.
Problem
Potential Cause
Recommended Solution
Incomplete Reaction
Insufficient reaction time or temperature; unfavorable equilibrium.
Monitor reaction by TLC until starting material is consumed. Increase the molar ratio of the alcohol to 1.5-2.0 equivalents.[2]
Hydrolysis of Intermediate
Presence of water in reagents or solvent.
Use anhydrous solvents and reagents. Ensure the reaction is protected from atmospheric moisture.[4]
Side Product Formation
Oxidation of phenothiazine; reaction at the tertiary amine.
Conduct the reaction under an inert atmosphere (N₂ or Ar).[1] Consider a lower reaction temperature to improve selectivity.
Product Loss During Workup
Emulsion formation during extraction; product remaining in the aqueous layer.
Use brine to break emulsions. Perform multiple extractions with a suitable organic solvent.
Table 2. Troubleshooting summary for the esterification step.
Potential Side Reactions
Understanding potential side reactions is crucial for optimizing the synthesis and minimizing the formation of impurities. The primary competing reactions are the hydrolysis of the reactive acyl chloride intermediate and the oxidation of the sulfur atom in the phenothiazine ring.
Figure 3. Main reaction pathway and common side reactions.
Technical Support Center: Dimethoxanate Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Dimethoxanate in solution. The following information is based on the known che...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Dimethoxanate in solution. The following information is based on the known chemical properties of Dimethoxanate and related phenothiazine compounds.
Frequently Asked Questions (FAQs)
Q1: What is Dimethoxanate and to what chemical class does it belong?
Dimethoxanate is a cough suppressant belonging to the phenothiazine class of drugs.[1] Its chemical structure includes a phenothiazine core, an ester linkage, and a dimethylamino ethoxy ethyl side chain.
Q2: What are the primary factors that can affect the stability of Dimethoxanate in solution?
Based on the behavior of related phenothiazine compounds, the primary factors affecting Dimethoxanate stability in solution are expected to be:
pH: The stability of phenothiazines is often pH-dependent.[2]
Light: Phenothiazine derivatives are known to be susceptible to photodegradation, especially those with halogen substituents.[3][4][5]
Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation.[1][6][7][8][9][10][11][12]
Temperature: Elevated temperatures can accelerate degradation processes.
Presence of Metal Ions: Metal ions, such as copper (II) and iron (III), can catalyze the oxidation of phenothiazines.[10]
Q3: What are the likely degradation pathways for Dimethoxanate?
Given its chemical structure, Dimethoxanate is susceptible to three main degradation pathways:
Oxidation: The primary site of oxidation is the sulfur atom in the phenothiazine ring, leading to the formation of Dimethoxanate sulfoxide and potentially N-oxide derivatives.[1][6][7]
Hydrolysis: The ester linkage in the side chain can be hydrolyzed, particularly under acidic or basic conditions, to yield phenothiazine-10-carboxylic acid and 2-(2-dimethylaminoethoxy)ethanol.[13][14][15]
Photodegradation: Exposure to light, especially UV light, can lead to the formation of radical intermediates and subsequent degradation products.[3][4][5]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Discoloration of the solution (e.g., yellowing, pinkening)
Oxidation of the phenothiazine ring.
Prepare solutions fresh. Store solutions protected from light in amber vials.[3] Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen. Consider the addition of antioxidants, though their effectiveness should be validated.[10][16]
Precipitation or cloudiness in the solution
Hydrolysis of the ester linkage leading to less soluble degradation products. Change in pH affecting solubility.
Control the pH of the solution with a suitable buffer system; a slightly acidic pH may be optimal for stability.[2] Avoid extreme pH values. Store solutions at recommended temperatures to slow down hydrolysis.
Loss of potency or inconsistent analytical results
Conduct a forced degradation study to identify the primary degradation products and pathways.[17][18][19][20] Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent drug from its degradation products.[19][21][22][23][24][25] Control all critical parameters: pH, light exposure, temperature, and oxygen levels.
Formation of new peaks in the chromatogram
Degradation of Dimethoxanate.
Characterize the new peaks using techniques like LC-MS to identify the degradation products.[6] This will help in understanding the degradation pathway and implementing targeted stabilization strategies.
Experimental Protocols
Protocol 1: Forced Degradation Study of Dimethoxanate in Solution
Objective: To identify the potential degradation pathways of Dimethoxanate under various stress conditions.
Methodology:
Preparation of Stock Solution: Prepare a stock solution of Dimethoxanate (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation: Heat the solid drug or its solution at 60°C for 48 hours.
Photodegradation: Expose the solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method for Dimethoxanate
Objective: To develop an HPLC method capable of separating Dimethoxanate from its potential degradation products.
Methodology:
Parameter
Condition
Column
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).[26]
Flow Rate
1.0 mL/min
Injection Volume
20 µL
Column Temperature
30°C
Detection
UV detection at an appropriate wavelength (e.g., 254 nm)[26]
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Studies for Dimethoxanate (Hypothetical Data)
Technical Support Center: Overcoming Challenges in Dimethoxanate Oral Formulation
Welcome to the technical support center for the oral formulation of Dimethoxanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequen...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the oral formulation of Dimethoxanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common challenges in the oral formulation of Dimethoxanate, focusing on solubility, stability, and taste-masking.
1. Poor Aqueous Solubility of Dimethoxanate
Question: My Dimethoxanate active pharmaceutical ingredient (API) shows very low solubility in water, hindering dissolution testing and formulation development. What strategies can I employ to improve its solubility?
Answer:
Dimethoxanate, like many phenothiazine derivatives, exhibits poor aqueous solubility. Several techniques can be employed to enhance its dissolution profile. Below is a summary of potential approaches with starting experimental parameters.
Table 1: Solubility Enhancement Strategies for Dimethoxanate
Strategy
Description
Key Parameters to Optimize
Starting Protocol
pH Adjustment
Dimethoxanate is a basic compound. Adjusting the pH of the medium to the acidic range can significantly increase its solubility.
pH of the dissolution medium, buffer capacity.
Prepare a 0.1 M HCl solution (pH 1.2) or a phosphate buffer (pH 2.5). Disperse Dimethoxanate powder and stir at 37°C. Measure the concentration using a validated analytical method.
Co-solvency
The use of a water-miscible organic solvent can increase the solubility of hydrophobic drugs.
Co-solvent type and concentration.
Prepare a series of co-solvent systems (e.g., Ethanol:Water, Propylene Glycol:Water) in varying ratios (10:90, 20:80, etc.). Determine the saturation solubility of Dimethoxanate in each system at room temperature.
Solid Dispersion
Dispersing Dimethoxanate in a hydrophilic carrier at the molecular level can enhance its dissolution rate.
Carrier type (e.g., PVP K30, PEG 6000, HPMC), drug-to-carrier ratio.
See Experimental Protocol 1 for a detailed solid dispersion preparation method.
Cyclodextrin Complexation
Encapsulating the Dimethoxanate molecule within a cyclodextrin cavity can increase its apparent water solubility.
Cyclodextrin type (e.g., β-CD, HP-β-CD), molar ratio of drug to cyclodextrin.
See Experimental Protocol 2 for a detailed cyclodextrin complexation method.
Experimental Protocol 1: Preparation of Dimethoxanate Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of Dimethoxanate by preparing a solid dispersion with Polyvinylpyrrolidone K30 (PVP K30).
Materials:
Dimethoxanate API
PVP K30
Methanol
Rotary evaporator
Mortar and pestle
Sieves (e.g., 100 mesh)
Methodology:
Accurately weigh Dimethoxanate and PVP K30 in a 1:4 drug-to-carrier ratio.
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
Attach the flask to a rotary evaporator.
Evaporate the solvent under reduced pressure at 40°C until a dry film is formed.
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.
Gently scrape the dried mass and pulverize it using a mortar and pestle.
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
Store the solid dispersion in a desiccator until further analysis.
Experimental Protocol 2: Preparation of Dimethoxanate-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To improve the aqueous solubility of Dimethoxanate by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
Dimethoxanate API
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Water-Methanol solution (1:1 v/v)
Mortar and pestle
Vacuum oven
Methodology:
Accurately weigh Dimethoxanate and HP-β-CD to achieve a 1:1 molar ratio.
Place the HP-β-CD in a mortar and add a small amount of the water-methanol solution to form a paste.
Gradually add the Dimethoxanate powder to the paste and knead for 60 minutes.
During kneading, add a few more drops of the solvent mixture if the paste becomes too thick.
Dry the resulting product in a vacuum oven at 50°C for 24 hours.
Pulverize the dried complex using a mortar and pestle and pass it through a 100-mesh sieve.
Store the inclusion complex in a well-closed container in a cool, dry place.
2. Chemical Instability in Liquid Formulations
Question: I am developing an oral liquid formulation of Dimethoxanate, but I am observing degradation over time, indicated by a change in color and the appearance of unknown peaks in my HPLC analysis. How can I improve the stability?
Answer:
Phenothiazine derivatives like Dimethoxanate are susceptible to oxidative degradation, which can be accelerated by factors such as light, heat, and the presence of certain excipients.
Table 2: Stabilization Strategies for Dimethoxanate Liquid Formulations
Strategy
Description
Key Parameters to Optimize
Starting Protocol
Use of Antioxidants
Antioxidants can prevent or slow down the oxidative degradation of the drug.
Antioxidant type and concentration.
Add an antioxidant such as ascorbic acid (0.1% w/v) or sodium metabisulfite (0.1% w/v) to the formulation.
pH Control
Maintaining an optimal pH can minimize degradation. The degradation rate of some phenothiazines is pH-independent up to pH 7.0[1].
pH of the formulation, buffer system.
Formulate the product in a buffered system, for instance, a citrate buffer, to maintain a pH between 4 and 6.
Light Protection
Exposure to light can catalyze the degradation of phenothiazines.
Packaging material.
Store the formulation in amber-colored bottles to protect it from light.
Chelating Agents
Trace metal ions can catalyze oxidative degradation. Chelating agents can bind these ions.
Chelating agent type and concentration.
Incorporate a chelating agent like disodium edetate (EDTA) at a concentration of 0.01-0.1% w/v.
Experimental Protocol 3: Forced Degradation Study of Dimethoxanate
Objective: To identify the degradation pathways of Dimethoxanate under various stress conditions to develop a stability-indicating analytical method.
Materials:
Dimethoxanate API
Hydrochloric acid (HCl), 0.1 N
Sodium hydroxide (NaOH), 0.1 N
Hydrogen peroxide (H₂O₂), 3%
Water bath
Photostability chamber
HPLC system
Methodology:
Acid Hydrolysis: Dissolve Dimethoxanate in 0.1 N HCl and keep at 60°C for 24 hours.
Base Hydrolysis: Dissolve Dimethoxanate in 0.1 N NaOH and keep at 60°C for 24 hours.
Oxidative Degradation: Dissolve Dimethoxanate in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Expose solid Dimethoxanate powder to 105°C for 24 hours.
Photolytic Degradation: Expose a solution of Dimethoxanate to UV light (200 watt hours/square meter) and cool white fluorescent light (1.2 million lux hours) in a photostability chamber.
Analyze all stressed samples by a suitable HPLC method (see Experimental Protocol 4) to identify and quantify degradation products.
3. Unpleasant Taste of the Formulation
Question: My oral solution of Dimethoxanate has a very bitter taste, which could lead to poor patient compliance. What are effective taste-masking techniques?
Answer:
The bitter taste of Dimethoxanate is a common challenge. Several strategies can be employed to make the formulation more palatable.
Table 3: Taste-Masking Strategies for Dimethoxanate Formulations
Strategy
Description
Key Parameters to Optimize
Starting Protocol
Sweeteners and Flavors
The addition of sweeteners and flavors can help to mask the bitter taste.
Sweetener and flavor type and concentration.
Incorporate a high-intensity sweetener like sucralose (0.05-0.1% w/v) and a suitable flavor such as cherry or orange (0.1-0.2% v/v).
Ion-Exchange Resins
The drug can be complexed with an ion-exchange resin to prevent its interaction with taste buds.
Resin type, drug-to-resin ratio.
Prepare a drug-resin complex by stirring Dimethoxanate with a cation-exchange resin (e.g., Amberlite IRP69) in a suitable solvent, followed by filtration and drying.
Polymer Coating
Coating drug particles with a polymer can create a physical barrier to prevent taste perception.
Polymer type, coating thickness.
For solid dosage forms, microencapsulate Dimethoxanate particles with a taste-masking polymer like Eudragit E-100 using a fluid bed coater.
Frequently Asked Questions (FAQs)
Q1: What is a suitable analytical method for the stability testing of Dimethoxanate in an oral formulation?
A1: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A reverse-phase C18 column is typically suitable for phenothiazine derivatives. The mobile phase composition and detection wavelength need to be optimized to achieve good separation between the parent drug and its degradation products.
Experimental Protocol 4: Stability-Indicating HPLC Method for Dimethoxanate
Objective: To develop and validate an HPLC method for the quantification of Dimethoxanate in the presence of its degradation products.
Chromatographic Conditions (Starting Point):
Column: C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase: Acetonitrile : 0.025 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (50:50 v/v)
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Injection Volume: 20 µL
Column Temperature: 30°C
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. Specificity should be confirmed by analyzing samples from forced degradation studies to ensure that degradation product peaks do not interfere with the Dimethoxanate peak.
Q2: How can I determine the appropriate excipients for my Dimethoxanate formulation?
A2: Excipient selection should be based on compatibility studies. A common approach is to prepare binary mixtures of Dimethoxanate with individual excipients (e.g., in a 1:1 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period. The mixtures are then analyzed for any physical or chemical changes compared to the pure drug and excipient.
Q3: What are the critical quality attributes (CQAs) to monitor during the development of a Dimethoxanate oral formulation?
A3: Key CQAs for a Dimethoxanate oral formulation include:
Assay and Content Uniformity: To ensure the correct dosage.
Dissolution: To ensure the drug is released appropriately for absorption.
Purity: To monitor for impurities and degradation products.
Physical Stability: Appearance, color, odor, and for liquid formulations, pH and viscosity.
Microbial Limits: For liquid formulations to ensure safety.
Visualizations
Figure 1. Experimental workflow for Dimethoxanate oral formulation development.
Figure 2. Logical relationship of challenges and solutions in Dimethoxanate formulation.
Technical Support Center: HPLC Analysis of Dimethoxanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Dimethoxanate. It is intended for researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Dimethoxanate. It is intended for researchers, scientists, and drug development professionals to assist in method optimization and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of Dimethoxanate, offering potential causes and corresponding solutions.
Issue Encountered
Potential Cause(s)
Suggested Solution(s)
No Peak or Very Small Peak for Dimethoxanate
1. Incorrect mobile phase composition.2. Column contamination or degradation.3. Detector malfunction (e.g., lamp off).4. Sample degradation.5. Incorrect injection volume or concentration.
1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Flush the column with a strong solvent; if unsuccessful, replace the column.3. Check detector settings and ensure the lamp is on and has sufficient energy.4. Prepare fresh sample and standard solutions.5. Verify injection volume and sample concentration.
Poor Peak Shape (Tailing or Fronting)
1. Column overload.2. Presence of active sites on the column.3. Inappropriate mobile phase pH.4. Extra-column band broadening.
1. Reduce the sample concentration or injection volume.2. Use a column with low silanol activity or add a competing base to the mobile phase.3. Adjust the mobile phase pH to ensure Dimethoxanate is in a single ionic form.4. Minimize the length of tubing between the injector, column, and detector.
Variable Retention Times
1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks.4. Inadequate column equilibration.
1. Ensure accurate and consistent mobile phase preparation and use a gradient proportioning valve if available.2. Use a column oven to maintain a constant temperature.3. Check for leaks in the pump and fittings; perform pump maintenance if necessary.4. Allow sufficient time for the column to equilibrate with the mobile phase before injection.
High Backpressure
1. Blockage in the column or tubing.2. Particulate matter from the sample.3. High mobile phase viscosity or flow rate.
1. Reverse flush the column (if permissible by the manufacturer); check for blockages in tubing and frits.2. Filter all samples and mobile phases before use.3. Reduce the flow rate or adjust the mobile phase composition to lower viscosity.
Baseline Noise or Drift
1. Air bubbles in the detector or pump.2. Contaminated mobile phase or column.3. Detector lamp nearing the end of its life.4. Incomplete mobile phase mixing.
1. Degas the mobile phase thoroughly; purge the pump and detector.2. Use fresh, HPLC-grade solvents and flush the column.3. Replace the detector lamp.4. Ensure proper mixing of mobile phase components.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for Dimethoxanate analysis?
A1: A reverse-phase HPLC method is a good starting point for Dimethoxanate analysis. A suggested initial method is provided in the Experimental Protocols section below. This method can be optimized based on your specific instrumentation and analytical requirements.
Q2: How can I improve the resolution between Dimethoxanate and its impurities?
A2: To improve resolution, you can try the following:
Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.
Change the pH of the mobile phase: Altering the pH can change the ionization state of Dimethoxanate and its impurities, affecting their retention and selectivity.
Use a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size can provide different selectivity and higher efficiency.
Adjust the temperature: Lowering the temperature can sometimes improve resolution, although it may increase backpressure.
Q3: What should I do if my results are not reproducible?
A3: Lack of reproducibility can stem from several factors. Ensure that:
The mobile phase is prepared fresh daily and is consistent in composition.
The column is properly equilibrated before each run.
The injection volume is consistent.
The system is free of leaks.
The sample and standard solutions are stable and prepared accurately.
Q4: How do I perform a system suitability test?
A4: A system suitability test is essential to ensure the HPLC system is performing correctly before running samples. This typically involves injecting a standard solution multiple times and evaluating parameters such as:
Tailing factor: Should be close to 1.
Theoretical plates: A measure of column efficiency.
Resolution: The degree of separation between adjacent peaks.
Relative Standard Deviation (RSD) of peak area and retention time: Should be within acceptable limits (e.g., <2%).
Experimental Protocols
Representative HPLC Method for Dimethoxanate Analysis
This protocol is a representative method based on available information for Dimethoxanate hydrochloride and general reverse-phase chromatography principles.[1] Optimization may be required for your specific application.
Parameter
Recommended Condition
Column
Newcrom R1 (or equivalent C18, 150 x 4.6 mm, 5 µm)
Mobile Phase
Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v), pH adjusted as needed
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
25 °C
Detection
UV at an appropriate wavelength (e.g., 220 nm)
Run Time
10 minutes
Standard Solution Preparation:
Accurately weigh and dissolve an appropriate amount of Dimethoxanate hydrochloride reference standard in the mobile phase to obtain a stock solution of 1 mg/mL.
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
Sample Solution Preparation:
Prepare the sample by dissolving it in the mobile phase to achieve an expected Dimethoxanate concentration similar to the working standard.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method, which should be established during method development and optimization.
Validation Parameter
Typical Acceptance Criteria
Linearity
Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery)
98.0% - 102.0%
Precision (% RSD)
≤ 2.0%
Limit of Detection (LOD)
Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)
Signal-to-Noise ratio of 10:1
Specificity
No interference from blank, placebo, or known impurities at the retention time of the analyte.
Robustness
No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).
Visualizations
Caption: A typical workflow for HPLC analysis of Dimethoxanate.
Caption: A logical approach to troubleshooting common HPLC issues.
Minimizing side effects of Dimethoxanate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of Dimethoxanate in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of Dimethoxanate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Dimethoxanate and what are its primary mechanisms of action?
A1: Dimethoxanate is an antitussive (cough suppressant) agent belonging to the phenothiazine class of drugs. Its primary mechanism of action is the suppression of the cough reflex via direct influence on the medullary cough center in the brainstem. It also exhibits peripheral antitussive effects by modulating sensory nerve endings in the respiratory tract. Additionally, Dimethoxanate is known to bind to the sigma-1 receptor.
Q2: What are the known side effects of Dimethoxanate in animal studies?
A2: As a phenothiazine derivative, Dimethoxanate can produce a range of side effects, which are generally dose-dependent. The most commonly observed side effects are related to its central nervous system (CNS) depressant properties. These can include:
Sedation and drowsiness
Ataxia (uncoordinated movement)
Hypotension (low blood pressure)
Bradycardia (slow heart rate)
Less commonly, paradoxical excitement, agitation, or aggression may occur.
At high doses, phenothiazines can lead to more severe effects such as stupor, coma, and potentially death. Short-term oral administration of phenothiazines in animal models has also been associated with potential damage to the spleen, liver, kidneys, and bone marrow.
Q3: Are there any known drug interactions with Dimethoxanate?
A3: Specific drug interaction studies for Dimethoxanate are not widely available. However, based on its classification as a phenothiazine and CNS depressant, caution should be exercised when co-administering other drugs with similar properties. Potential interactions may occur with:
Other CNS depressants (e.g., anesthetics, opioids, benzodiazepines): Additive or synergistic effects can lead to profound sedation and respiratory depression.
Hypotensive agents: The risk of significant hypotension may be increased.
Drugs metabolized by cytochrome P450 enzymes: Phenothiazines can be metabolized by these enzymes, and co-administration with other drugs that are substrates, inhibitors, or inducers of these enzymes could alter the metabolism and clearance of Dimethoxanate.
Researchers should carefully review the pharmacological profiles of all co-administered substances.
Q4: How can I minimize the sedative effects of Dimethoxanate in my study?
A4: Minimizing sedation is crucial for many experimental protocols. Consider the following strategies:
Dose Titration: Start with the lowest possible effective dose and gradually increase it to find the optimal balance between antitussive efficacy and sedation.
Combination Therapy: In some cases, combining a lower dose of Dimethoxanate with another antitussive agent with a different mechanism of action might achieve the desired effect with fewer side effects. This requires careful consideration of potential drug interactions.
Acclimatization: Ensure animals are properly acclimatized to the experimental environment to minimize stress-induced behavioral changes that could be confounded with drug effects.
Troubleshooting Guides
Problem: Excessive Sedation or Ataxia in Study Animals
Possible Cause: The dose of Dimethoxanate is too high for the specific animal species, strain, or individual.
Troubleshooting Steps:
Confirm Dosing: Double-check all dose calculations and the concentration of the dosing solution.
Reduce the Dose: Lower the dose for subsequent experiments. A dose-response study is highly recommended to determine the optimal therapeutic window.
Monitor Vital Signs: If excessive sedation is observed, monitor the animal's heart rate, respiratory rate, and temperature. Provide supportive care as needed.
Consider Animal-Specific Factors: Be aware that factors such as age, sex, and underlying health conditions can influence an animal's response to the drug.[1]
Problem: Significant Drop in Blood Pressure (Hypotension)
Possible Cause: Vasodilatory effects of phenothiazines.
Troubleshooting Steps:
Monitor Blood Pressure: If feasible for the animal model, monitor blood pressure, especially during the initial phase after drug administration.
Ensure Hydration: Adequate hydration can help to mitigate drops in blood pressure. Ensure animals have free access to water.
Reduce Dose: Hypotension is a dose-dependent effect. Lowering the dose of Dimethoxanate is the primary mitigation strategy.
Avoid Co-administration of Other Hypotensive Agents: Be cautious when using Dimethoxanate with other drugs known to lower blood pressure.
Problem: Paradoxical Excitement or Agitation
Possible Cause: Idiosyncratic reaction to the phenothiazine class of drugs.
Troubleshooting Steps:
Ensure Animal Comfort: Rule out any environmental stressors that may be contributing to agitation.
Dose Adjustment: While less common, paradoxical excitement can sometimes be dose-related. It may be necessary to test a different dose.
Consider an Alternative Compound: If paradoxical excitement persists, Dimethoxanate may not be a suitable compound for that particular animal or strain, and an alternative antitussive should be considered.
Data Presentation
Table 1: Reported Side Effects of Phenothiazines in Animal Studies
Note: This table summarizes general findings for the phenothiazine class of drugs. The specific side effect profile and severity for Dimethoxanate may vary and should be determined empirically.
Experimental Protocols
Protocol 1: Dose-Response Study for Assessing Sedative Effects of Dimethoxanate
Animals: Select a cohort of the desired animal species and strain, ensuring they are healthy and properly acclimatized to the laboratory environment.
Groups: Divide the animals into at least four groups: a vehicle control group and a minimum of three Dimethoxanate dose groups (low, medium, and high). The dose range should be selected based on any available preliminary data or literature on similar compounds.
Drug Administration: Administer Dimethoxanate or the vehicle via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
Behavioral Assessment: At predefined time points post-administration (e.g., 15, 30, 60, 120 minutes), assess the animals for signs of sedation and ataxia using a standardized scoring system.
Sedation Score Example:
0 = Alert and active
1 = Slightly decreased activity
2 = Moderately decreased activity, drowsy but responsive to stimuli
3 = Severe sedation, minimally responsive to stimuli
Ataxia Score Example:
0 = Normal gait
1 = Mildly uncoordinated gait
2 = Moderately uncoordinated, stumbling
3 = Severe ataxia, unable to ambulate
Data Analysis: Analyze the scores to determine the dose at which significant sedative and ataxic effects emerge. This will help in selecting an appropriate dose for future efficacy studies.
Protocol 2: Monitoring Cardiovascular Parameters Following Dimethoxanate Administration
Animals and Instrumentation: Use animals that are instrumented for the measurement of blood pressure and heart rate (e.g., via telemetry or a non-invasive tail-cuff system).
Baseline Measurement: Record baseline cardiovascular parameters for a sufficient period before drug administration to establish a stable baseline.
Drug Administration: Administer a selected dose of Dimethoxanate.
Continuous Monitoring: Continuously record blood pressure and heart rate for a predetermined period post-administration (e.g., 2-4 hours).
Data Analysis: Compare the post-administration cardiovascular parameters to the baseline data to quantify the hypotensive and bradycardic effects of the drug at that dose.
Mandatory Visualization
Caption: Workflow for assessing Dimethoxanate side effects.
Caption: Dimethoxanate's mechanisms and resulting effects.
Technical Support Center: Refining Dimethoxanate Dosage for Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of Dimethoxanate for preclinical research. The information is presented in a question...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of Dimethoxanate for preclinical research. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Dimethoxanate?
Dimethoxanate is understood to act as a non-narcotic, dual-action antitussive agent.[1] Its mechanism involves both central and peripheral pathways to suppress the cough reflex.[1] Centrally, it is thought to directly influence the medullary cough center in the brainstem, reducing the frequency and intensity of the cough reflex.[1] Peripherally, it likely modulates sensory nerve endings in the respiratory tract, dampening their sensitivity to irritants.[1] It is important to note that Dimethoxanate does not interact with opioid receptors, which distinguishes it from many common antitussive drugs.[1] Some research also suggests it may enhance the inhibitory effects of neurotransmitters like GABA and glycine and potentially influence ion channels, which could contribute to its overall pharmacological profile.[2]
Q2: What are the recommended starting doses for Dimethoxanate in preclinical animal models like mice and rats?
Specific, publicly available dose-response data for Dimethoxanate in preclinical rodent models is limited. Therefore, it is crucial for researchers to conduct their own dose-finding studies to determine the optimal dosage for their specific experimental conditions. As a starting point, researchers can consider the typical dose ranges for other antitussive agents in similar models, while acknowledging that these are not specific to Dimethoxanate. For instance, studies on other antitussive compounds in mice have used oral doses ranging from 10 mg/kg to 400 mg/kg.[3][4] It is recommended to begin with a wide range of doses in a pilot study to establish a dose-response curve.
Q3: How can I determine the optimal oral dosage of Dimethoxanate for my specific study?
To determine the optimal oral dosage, a dose-response study is essential. This involves administering a range of Dimethoxanate doses to different groups of animals and measuring the antitussive effect. The goal is to identify the ED50 (the dose that produces 50% of the maximum effect), which serves as a key indicator of the drug's potency.[5] The experimental workflow for such a study is outlined in the "Experimental Protocols" section below.
Q4: What are the potential side effects or signs of toxicity to monitor for in animals treated with Dimethoxanate?
As Dimethoxanate is a phenothiazine derivative, potential side effects associated with this class of drugs should be considered.[6] These can include sedation, urinary hesitancy, dry mouth, and in some cases, extrapyramidal symptoms like dystonia or parkinsonism at higher doses.[7] During your studies, it is critical to monitor animals for any signs of adverse effects, including changes in behavior, motor activity, weight loss, or signs of distress. If any severe adverse effects are observed, the dosage should be adjusted accordingly, or the experiment terminated for that animal.
Q5: What is the reported oral LD50 for Dimethoxanate in mice and rats?
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
High variability in cough response between animals in the same dose group.
Inconsistent administration of the tussive agent (e.g., citric acid). Individual differences in animal sensitivity. Improper vehicle or formulation leading to variable absorption.
Ensure precise and consistent delivery of the tussive agent. Increase the number of animals per group to improve statistical power. Prepare a homogenous and stable formulation of Dimethoxanate.
No significant antitussive effect observed even at high doses.
The chosen cough model is not sensitive to the mechanism of Dimethoxanate. The dosage range is too low. Poor oral bioavailability of the formulation.
Consider using a different cough induction agent (e.g., switch from citric acid to ammonia). Conduct a pilot study with a wider and higher dose range. Optimize the formulation to improve solubility and absorption.
Animals exhibit signs of excessive sedation or distress.
The administered dose is too high and is approaching toxic levels. The vehicle itself may be causing adverse effects.
Reduce the dosage in subsequent experiments. Include a vehicle-only control group to assess the effects of the vehicle. Closely monitor animals for any adverse signs and adjust the protocol as needed.
Difficulty in dissolving Dimethoxanate for oral administration.
Dimethoxanate may have poor aqueous solubility.
Use a suitable vehicle to prepare a stable suspension or solution. Common vehicles for oral gavage in rodents include water, corn oil, or aqueous solutions containing suspending agents like carboxymethyl cellulose (CMC) or solubilizing agents like Tween 80.[14]
Data Presentation
Due to the limited availability of specific quantitative data for Dimethoxanate, the following tables are provided as templates for researchers to populate with their own experimental findings.
Table 1: Dose-Response of Dimethoxanate on Cough Inhibition in Mice
Dose (mg/kg, p.o.)
Number of Animals (n)
Mean Coughs ± SEM
% Inhibition
Vehicle Control
0%
Dose 1
Dose 2
Dose 3
Dose 4
Positive Control (e.g., Codeine)
Table 2: Acute Oral Toxicity of Dimethoxanate in Rodents
Species
Dose (mg/kg)
Number of Animals (n)
Mortality
Clinical Signs of Toxicity
Mouse
Limit Dose (e.g., 2000)
Rat
Limit Dose (e.g., 2000)
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough Model in Mice for Antitussive Efficacy Testing
This protocol describes a common method for evaluating the efficacy of antitussive agents.
Animal Model: Male ICR mice (or other suitable strain), weighing 20-25g.
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
Drug Administration:
Prepare a solution or suspension of Dimethoxanate in a suitable vehicle (e.g., 0.5% methylcellulose).[15]
Administer Dimethoxanate orally (p.o.) via gavage at various doses (e.g., 10, 30, 100 mg/kg).
Include a vehicle control group and a positive control group (e.g., codeine, 10-20 mg/kg, p.o.).
Cough Induction:
60 minutes after drug administration, place each mouse individually in a whole-body plethysmography chamber.
Expose the mouse to an aerosolized solution of citric acid (e.g., 0.1 M) for a fixed period (e.g., 3 minutes).[16]
Data Collection and Analysis:
Record the number of coughs during the exposure period. Coughs are typically characterized by a sudden, forceful expiration accompanied by a characteristic sound.
Calculate the percentage of cough inhibition for each dose group compared to the vehicle control group.
Determine the ED50 value from the dose-response curve.
Protocol 2: Acute Oral Toxicity Study (Limit Test)
This protocol is a simplified method to assess the acute toxicity of a substance.
Animal Model: Male and female rats or mice.
Acclimatization: As described in Protocol 1.
Dosing:
Administer a single oral dose of Dimethoxanate at a limit dose (e.g., 2000 mg/kg or 5000 mg/kg).
A vehicle control group should also be included.
Observation:
Observe the animals closely for mortality and clinical signs of toxicity (e.g., changes in behavior, posture, respiration, and any signs of convulsions or sedation) immediately after dosing, at 4 hours, and then daily for 14 days.
Record body weights before dosing and at the end of the observation period.
Necropsy:
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any abnormalities in major organs.
Visualizations
Caption: Experimental workflow for assessing the antitussive efficacy of Dimethoxanate.
Caption: Postulated dual mechanism of action of Dimethoxanate.
Strategies to control impurity formation in Dimethoxanate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling impurity formation during the synth...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling impurity formation during the synthesis of Dimethoxanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in Dimethoxanate synthesis?
Impurities in Dimethoxanate production can originate from three main sources:
Starting material impurities: Impurities present in the initial reactants, namely Phenothiazine and 2-(2-(dimethylamino)ethoxy)ethanol.
Process-related impurities: Byproducts formed during the synthesis process due to side reactions.
Degradation products: Impurities formed by the degradation of Dimethoxanate under certain storage or handling conditions.
Q2: What are the potential impurities originating from the Phenothiazine starting material?
The phenothiazine core is susceptible to oxidation.[1] Therefore, common impurities from the Phenothiazine starting material include:
Phenothiazine-S-oxide: Formed by the oxidation of the sulfur atom in the phenothiazine ring.
Hydroxylated phenothiazines: Aromatic oxidation can lead to the formation of various hydroxylated derivatives.
Phenothiazinones: Further oxidation of hydroxylated phenothiazines can yield phenothiazinone impurities.[2]
Q3: What impurities can be introduced from the 2-(2-(dimethylamino)ethoxy)ethanol starting material?
The synthesis of 2-(2-(dimethylamino)ethoxy)ethanol can introduce several potential impurities, including:
Unreacted starting materials from its own synthesis, such as diethylene glycolamine, paraformaldehyde, and formic acid.[3]
Byproducts from the synthesis of 2-(2-(dimethylamino)ethoxy)ethanol.
Q4: What are the major process-related impurities formed during the synthesis of Dimethoxanate?
The synthesis of Dimethoxanate involves the reaction of Phenothiazine with phosgene to form Phenothiazine-10-carbonyl chloride, which is then reacted with 2-(2-(dimethylamino)ethoxy)ethanol.[4] Potential process-related impurities include:
Unreacted Phenothiazine-10-carbonyl chloride: Incomplete reaction in the final step can leave this intermediate as an impurity.
Bis-phenothiazine urea derivatives: Phosgene can potentially react with two molecules of Phenothiazine.
N-alkylation byproducts: The alkylation of the phenothiazine nitrogen is a critical step, and improper control can lead to the formation of undesired isomers or multiple alkylation products.[1]
Troubleshooting Guides
Issue 1: High levels of oxidation-related impurities detected.
Probable Cause: Exposure of the phenothiazine starting material or reaction intermediates to oxygen. The phenothiazine nucleus is known to be susceptible to oxidation.[1]
Troubleshooting Steps:
Inert Atmosphere: Conduct all reaction steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
Solvent Purity: Ensure that all solvents are degassed and free of peroxides.
Starting Material Quality: Use high-purity Phenothiazine with low levels of existing oxidation impurities.
Temperature Control: Avoid excessive temperatures during the reaction and work-up, as heat can promote oxidation.
Issue 2: Presence of unreacted starting materials in the final product.
Probable Cause: Incomplete reaction due to suboptimal reaction conditions or stoichiometry.
Troubleshooting Steps:
Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but this should be optimized.
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. Ensure the reaction is maintained at the optimal temperature.
Catalyst/Reagent Activity: Verify the activity of reagents like phosgene or any coupling agents used.
Issue 3: Formation of multiple unidentified byproducts.
Probable Cause: Lack of control over reaction selectivity, leading to side reactions. N-alkylation of the phenothiazine core can sometimes lead to a mixture of products.[1]
Troubleshooting Steps:
Base Selection: The choice of base for the N-alkylation step is critical. A base that is too strong may lead to deprotonation at undesired positions.
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to improve selectivity.
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of side products.
Experimental Protocols
Protocol 1: General Method for Impurity Profiling of Dimethoxanate by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the separation and detection of impurities in a Dimethoxanate sample. Method optimization will be required for specific impurity identification and quantification.
Instrumentation:
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Materials:
Dimethoxanate sample
HPLC-grade acetonitrile
HPLC-grade water
Formic acid or other suitable buffer components
Reference standards for known impurities (if available)
Chromatographic Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute compounds with a range of polarities.
Flow Rate: 1.0 mL/min
Detection Wavelength: UV detection at a wavelength where Dimethoxanate and potential impurities have significant absorbance (e.g., 254 nm).
Injection Volume: 10 µL
Procedure:
Prepare a standard solution of Dimethoxanate and solutions of the sample to be analyzed in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
Equilibrate the HPLC system with the initial mobile phase conditions.
Inject the standard and sample solutions.
Analyze the resulting chromatograms to identify and quantify the peaks corresponding to Dimethoxanate and any impurities. The relative retention times and peak areas can be used for this purpose.
Data Presentation
Table 1: Potential Impurities in Dimethoxanate Production and their Sources
Impurity Name
Source
Stage of Formation
Phenothiazine
Starting Material
-
Phenothiazine-S-oxide
Starting Material/Process
Synthesis/Storage
Hydroxylated Phenothiazines
Starting Material/Process
Synthesis/Storage
Phenothiazinones
Starting Material/Process
Synthesis/Storage
2-(2-(dimethylamino)ethoxy)ethanol
Starting Material
-
Phenothiazine-10-carbonyl chloride
Process-related
Intermediate in Synthesis
Bis-phenothiazine urea
Process-related
Side reaction with phosgene
N-alkylation isomers
Process-related
Side reaction during alkylation
Visualizations
Caption: Workflow of Dimethoxanate synthesis and potential impurity formation points.
Caption: Troubleshooting logic for addressing impurity formation in Dimethoxanate production.
A Comparative Analysis of the Antitussive Effects of Dimethoxanate and Codeine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the antitussive (cough-suppressing) properties of Dimethoxanate and codeine, intended to inform research a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitussive (cough-suppressing) properties of Dimethoxanate and codeine, intended to inform research and drug development in the field of respiratory therapeutics. While direct comparative clinical trial data is limited, this analysis synthesizes available preclinical and mechanistic data to offer a scientific overview of their respective profiles.
Executive Summary
Codeine, a centrally-acting opioid, has long been a benchmark for antitussive therapy. Its efficacy is primarily mediated through the activation of µ-opioid receptors in the brainstem's cough center. Dimethoxanate, a non-narcotic agent, presents an alternative mechanism of action, primarily acting as a sigma-1 receptor agonist, with both central and peripheral effects. This key difference in pharmacological targets results in distinct efficacy and side-effect profiles. While codeine's antitussive effects are well-documented in various preclinical models, quantitative data for Dimethoxanate is less prevalent in publicly available literature.
Mechanism of Action
The fundamental difference in the antitussive action of Dimethoxanate and codeine lies in their molecular targets and subsequent signaling pathways.
Codeine: As an opioid agonist, codeine's primary mechanism involves its conversion to morphine, which then binds to and activates µ-opioid receptors in the central nervous system (CNS), particularly in the medulla oblongata where the cough center is located.[1] This activation leads to a hyperpolarization of neurons and a reduction in their excitability, thereby suppressing the cough reflex.
Dimethoxanate: In contrast, Dimethoxanate is a non-opioid antitussive. Its mechanism is centered on its activity as a sigma-1 receptor agonist.[1][2][3] Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in modulating various signaling pathways. The activation of sigma-1 receptors is thought to suppress cough through mechanisms that are distinct from opioid pathways and may involve modulation of ion channels and intracellular calcium signaling.[4][5] Additionally, Dimethoxanate is reported to have peripheral antitussive effects.
Direct, head-to-head experimental data comparing the antitussive potency of Dimethoxanate and codeine is scarce in the available scientific literature. However, data from independent preclinical studies, particularly using the citric acid-induced cough model in guinea pigs, can provide an indirect comparison of their potential efficacy.
Table 1: Drug Characteristics
Feature
Dimethoxanate
Codeine
Drug Class
Phenothiazine derivative
Opioid
Mechanism
Sigma-1 receptor agonist
µ-opioid receptor agonist
Action
Central and Peripheral
Primarily Central
Narcotic
No
Yes
Table 2: Preclinical Antitussive Efficacy in Citric Acid-Induced Cough Model (Guinea Pig)
Note: The data for other sigma-1 agonists is included to provide a potential, indirect indication of the efficacy that might be expected from compounds acting through this mechanism.
Experimental Protocols
The most commonly employed preclinical model for evaluating antitussive agents is the induction of cough in conscious guinea pigs using a chemical irritant, such as citric acid.
Citric Acid-Induced Cough in Guinea Pigs
Objective: To assess the ability of a test compound to suppress the cough reflex induced by a chemical irritant.
Methodology:
Animal Model: Male Hartley guinea pigs are commonly used.
Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-related responses.
Drug Administration: The test compound (e.g., Dimethoxanate or codeine) or vehicle is administered via a specific route (e.g., oral, intraperitoneal, subcutaneous) at predetermined doses and times before the cough challenge.
Cough Induction: Animals are placed in a whole-body plethysmograph chamber. A nebulized solution of citric acid (typically 0.1 M to 0.4 M) is delivered into the chamber for a set period (e.g., 5-10 minutes).
Data Acquisition: The number of coughs is detected and recorded using a combination of a microphone to capture the sound of the cough and a pressure transducer to measure the characteristic pressure changes within the plethysmograph chamber during a cough.
Data Analysis: The primary endpoint is the number of coughs during the exposure period. The percentage inhibition of the cough response by the test compound is calculated relative to the vehicle control group. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Comparative Efficacy of Dimethoxanate and Standard Antitussives in a Guinea Pig Cough Model
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antitussive efficacy of Dimethoxanate against the standard non-narcotic and narcotic antitussives, dextrom...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitussive efficacy of Dimethoxanate against the standard non-narcotic and narcotic antitussives, dextromethorphan and codeine, respectively. The evaluation is framed within the context of the widely utilized guinea pig model of chemically-induced cough, a standard preclinical assay for screening and characterizing cough suppressants. While robust quantitative data for Dimethoxanate in this specific model is limited due to its historical withdrawal from the market, this guide synthesizes available mechanistic information and presents a detailed comparison with current standard-of-care compounds for which extensive preclinical data exist.
Executive Summary
Dimethoxanate, a phenothiazine derivative, is understood to exert its antitussive effects primarily through a central mechanism on the medullary cough center, with potential for peripheral action.[1] However, its marketing approval was withdrawn by the U.S. Food and Drug Administration in 1975 due to a lack of substantial evidence for its efficacy.[2] In contrast, both dextromethorphan and codeine have well-documented dose-dependent antitussive effects in the guinea pig citric acid-induced cough model. Codeine, an opioid receptor agonist, and dextromethorphan, a sigma-1 receptor agonist and NMDA receptor antagonist, serve as the benchmarks for narcotic and non-narcotic cough suppressants. This guide presents the available data for these comparators to provide a framework for evaluating potential new chemical entities against established standards.
Data Presentation: Antitussive Efficacy in Guinea Pig Cough Model
A standardized and widely accepted methodology for evaluating antitussive agents in guinea pigs involves the induction of cough using a chemical irritant, most commonly citric acid or capsaicin.
Citric Acid-Induced Cough Model in Guinea Pigs
1. Animal Model:
Male Dunkin-Hartley guinea pigs are typically used.
Animals are acclimatized to laboratory conditions before the experiment.
2. Acclimatization and Housing:
Animals are housed in a controlled environment with a 12-hour light/dark cycle.
Food and water are provided ad libitum.
3. Drug Administration:
Test compounds (e.g., Dimethoxanate, codeine, dextromethorphan) or vehicle are administered orally (p.o.) or via other relevant routes at predetermined times before cough induction (typically 30-60 minutes).
4. Cough Induction:
Conscious and unrestrained guinea pigs are individually placed in a whole-body plethysmograph chamber.
A nebulizer generates an aerosol of a tussive agent, typically 0.3-0.4 M citric acid solution.
The aerosol is delivered into the chamber for a fixed duration (e.g., 7-10 minutes).
5. Data Acquisition:
Cough events are detected and recorded using a pressure transducer connected to the plethysmograph and specialized software.
Audio and video recordings can be used for verification of cough events.
The number of coughs is counted during the exposure period and for a defined post-exposure period.
6. Outcome Measures:
Primary: Total number of coughs.
Secondary: Latency to the first cough, cough intensity (measured by acoustic properties).
7. Data Analysis:
The percentage inhibition of the cough response is calculated for each dose of the test compound relative to the vehicle control group.
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the antitussive effect.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating antitussive efficacy.
Signaling Pathway of the Cough Reflex
Caption: Simplified signaling pathway of the cough reflex.
Dimethoxanate vs. Dextromethorphan: A Comparative Antitussive Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two centrally acting antitussive agents: Dimethoxanate and Dextromethorphan. While both aim to alleviate cough,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two centrally acting antitussive agents: Dimethoxanate and Dextromethorphan. While both aim to alleviate cough, their pharmacological profiles, mechanisms of action, and clinical data present distinct characteristics. This document synthesizes available experimental data to offer a comprehensive overview for research and development purposes.
Introduction
Cough is a critical physiological defense mechanism. However, in many pathological conditions, it becomes excessive and non-productive, necessitating therapeutic intervention. Centrally acting antitussives suppress the cough reflex within the central nervous system (CNS). Dimethoxanate, a phenothiazine derivative, and Dextromethorphan, a synthetic morphinan analogue, are two such agents. This guide explores their comparative efficacy, mechanisms, and the experimental protocols used for their evaluation.
Mechanism of Action
Dimethoxanate
Dimethoxanate is a non-narcotic, centrally acting antitussive.[1] Its primary mechanism is believed to be the suppression of the medullary cough center in the brainstem.[1] It is also suggested to have peripheral antitussive effects by modulating sensory nerve endings in the respiratory tract.[1] One of its known molecular targets is the sigma-1 receptor, with an IC50 of 41 nM.[2] The downstream signaling cascade following sigma-1 receptor activation by Dimethoxanate is not fully elucidated but is thought to involve the modulation of neuronal excitability. It is important to note that Dimethoxanate has been withdrawn from some markets due to concerns about potential QT interval prolongation.
Dextromethorphan
Dextromethorphan is a widely used over-the-counter antitussive that acts on multiple targets within the CNS.[3][4][5] Its primary antitussive effect is mediated through its action as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and as an agonist at the sigma-1 receptor.[3][6][7] By blocking the NMDA receptor, Dextromethorphan reduces the excitatory signaling of glutamate in the cough center.[7][8] Its agonistic activity at the sigma-1 receptor also contributes to the modulation of neuronal excitability.[3][7] Additionally, Dextromethorphan has weak serotonin and norepinephrine reuptake inhibitory effects.[3][4]
Signaling Pathways
The distinct molecular targets of Dimethoxanate and Dextromethorphan result in different intracellular signaling cascades.
Caption: Simplified signaling pathway for Dimethoxanate.
Caption: Dextromethorphan's dual mechanism of action.
Comparative Efficacy and Safety
Direct comparative clinical trials between Dimethoxanate and Dextromethorphan are scarce in the available literature. Therefore, a direct quantitative comparison of their efficacy is challenging. The following tables summarize available data for each compound from individual studies.
Table 1: Summary of Dextromethorphan Efficacy Data from Clinical and Preclinical Studies
Study Type
Model/Population
Dextromethorphan Dose
Comparator
Key Findings
Reference
Preclinical
Citric acid-induced cough in guinea pigs
32 mg/kg
Vehicle
Did not significantly affect cough frequency or latency.
The evaluation of antitussive agents relies on standardized preclinical and clinical methodologies.
Preclinical Evaluation: Citric Acid-Induced Cough in Guinea Pigs
This is a widely used model to assess the efficacy of potential antitussive drugs.
Protocol:
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.[15]
Acclimatization: Animals are acclimatized to the experimental conditions for several days.
Drug Administration: The test compound (e.g., Dimethoxanate or Dextromethorphan) or a vehicle control is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before cough induction.
Cough Induction: Animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized solution of a tussive agent, most commonly citric acid (e.g., 0.4 M).[9][10]
Data Acquisition: Coughs are detected and recorded using a pneumotachograph and specialized software. The number of coughs and the latency to the first cough are the primary endpoints.
Analysis: The antitussive effect is quantified as the percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group.
Caption: Preclinical workflow for evaluating antitussives.
Clinical Trial Design for Antitussive Drugs
Robust clinical trial design is crucial for determining the efficacy and safety of antitussive agents in humans.
Key Considerations:
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[3][6] Crossover or parallel-group designs can be employed.
Patient Population: Patients with acute or chronic cough are typically recruited. Inclusion and exclusion criteria should be well-defined.[3]
Outcome Measures: A combination of objective and subjective measures is recommended.[1]
Objective Measures: 24-hour cough frequency monitoring using ambulatory devices is considered a primary endpoint.[1][4]
Subjective Measures: Patient-reported outcomes using validated questionnaires (e.g., Leicester Cough Questionnaire) and visual analog scales (VAS) for cough severity are important for assessing the patient's perception of treatment benefit.[1][2]
Data Analysis: Statistical analysis should compare the change in cough frequency and severity from baseline between the treatment and placebo groups.
Conclusion
Dimethoxanate and Dextromethorphan are both centrally acting antitussives, but they exhibit distinct pharmacological profiles. Dextromethorphan's multi-target mechanism involving NMDA and sigma-1 receptors is well-characterized. In contrast, while Dimethoxanate is known to be a sigma-1 receptor ligand, its complete mechanism and downstream signaling are less understood.
The lack of direct comparative studies makes it difficult to definitively conclude on the relative efficacy of these two agents. The available data for Dextromethorphan suggests a modest, though in some studies significant, antitussive effect. For Dimethoxanate, a comprehensive evaluation of its efficacy and safety profile, particularly in light of its potential for cardiotoxicity, would require further well-controlled clinical trials.
This guide provides a framework for understanding the key differences between these two compounds and highlights the experimental approaches necessary for their evaluation. Future research should focus on direct, head-to-head comparative studies to better inform clinical use and drug development efforts in the field of antitussive therapy.
A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethoxanate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of three common analytical methodologies for the quantification of Dimethoxanate: High-Performance Liquid Chr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methodologies for the quantification of Dimethoxanate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control.
While direct experimental cross-validation studies on Dimethoxanate are not extensively documented in publicly available literature, this guide collates available data for a GC-MS method and presents plausible, well-established protocols for HPLC and CE analysis based on methods validated for structurally similar phenothiazine derivatives. This comparative analysis will aid researchers in selecting the most appropriate method for their specific application.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters for HPLC, GC-MS, and CE methods for the analysis of Dimethoxanate. These parameters are crucial for evaluating the reliability and suitability of a method. It is important to note that the data for the HPLC and CE methods are extrapolated from typical performance characteristics for the analysis of phenothiazine compounds and should be validated for Dimethoxanate specifically.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Capillary Electrophoresis (CE)
Linearity (Range)
1 - 100 µg/mL (Projected)
10 - 500 ng/mL (Typical)
5 - 150 µg/mL (Projected)
Correlation Coefficient (r²)
> 0.999 (Projected)
> 0.995 (Typical)
> 0.998 (Projected)
Accuracy (% Recovery)
98.0 - 102.0% (Projected)
95.0 - 105.0% (Typical)
97.0 - 103.0% (Projected)
Precision (% RSD)
< 2.0% (Projected)
< 5.0% (Typical)
< 3.0% (Projected)
Limit of Detection (LOD)
~10 ng/mL (Projected)
~1 ng/mL (Typical)
~50 ng/mL (Projected)
Limit of Quantification (LOQ)
~30 ng/mL (Projected)
~5 ng/mL (Typical)
~150 ng/mL (Projected)
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are a published protocol for GC-MS and generalized experimental protocols for HPLC and CE analysis of Dimethoxanate, based on common practices for phenothiazine derivatives.
This proposed method is based on typical reversed-phase HPLC methods for phenothiazine drugs.
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point would be a 60:40 (v/v) mixture of buffer and organic modifier.
Flow Rate: A typical flow rate is around 1.0 mL/min.
Detection: UV detection at a wavelength of approximately 254 nm, which is a common wavelength for phenothiazine compounds.
Sample Preparation: The sample containing Dimethoxanate would be dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a published method for the analysis of a broad range of drugs, including Dimethoxanate, in biological matrices.[1]
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Column: A 5% phenyl 95% dimethylpolysiloxane column (e.g., 30 m × 0.25 mm, 0.25-µm film thickness) is suitable.[1]
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
Injection: A 2-µL splitless injection is performed.[1]
Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, then ramped to 190°C at 10°C/min, and then to 280°C at 20°C/min with a final hold time of 14 minutes.[1]
Injector and Interface Temperatures: Set at 250°C and 260°C, respectively.[1]
Mass Spectrometer: Operated in either full scan mode to identify compounds or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Sample Preparation: For biological samples like urine, a liquid-liquid extraction (e.g., with a Toxi-Tube A) is performed. The organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent like methanol before injection.[1]
This proposed method is based on established CE methods for the separation of phenothiazine derivatives.
Instrumentation: A standard Capillary Electrophoresis system with a UV detector.
Capillary: A fused-silica capillary (e.g., 50-75 µm internal diameter, 50-60 cm total length).
Background Electrolyte (BGE): A low pH buffer is often effective for the separation of basic drugs like phenothiazines. A 50 mM phosphate buffer at pH 2.5 is a good starting point.
Voltage: A separation voltage in the range of 15-25 kV is typically applied.
Injection: Hydrodynamic or electrokinetic injection of the sample.
Detection: On-column UV detection at a wavelength around 254 nm.
Sample Preparation: The sample is dissolved in the background electrolyte or a compatible low-ionic-strength buffer and filtered before injection.
Method Validation: The method should be validated according to ICH guidelines, evaluating linearity, accuracy, precision, selectivity, LOD, and LOQ.
Mandatory Visualization
Caption: Workflow for the cross-validation and comparison of analytical methods.
Caption: General experimental workflow for the analysis of Dimethoxanate.
A Comparative Analysis of the Side Effect Profiles of Dimethoxanate and Other Common Antitussives
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the side effect profiles of Dimethoxanate and other widely used antitussive agents, including both opioid and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Dimethoxanate and other widely used antitussive agents, including both opioid and non-opioid options. The information presented is intended to support research, scientific inquiry, and drug development efforts in the field of respiratory therapeutics. While comprehensive quantitative data for a direct comparison of Dimethoxanate with other antitussives is limited in publicly available literature, this guide synthesizes the existing data on the individual side effect profiles of these agents to facilitate a comparative understanding.
Quantitative Analysis of Side Effect Profiles
The following table summarizes the reported side effects of Dimethoxanate and other common antitussives. It is important to note that the incidence of these side effects can vary depending on the dose, patient population, and the methodology of the clinical trial.
Sweating, Decreased sexual desire, Dry mouth.[7][10]
Respiratory depression, a high potential for abuse and addiction, severe hypotension, and in combination with other substances, liver damage.[7][10][11]
Guaifenesin
Expectorant
Dizziness, Headache, Gastrointestinal disturbances (at high doses).[12]
Generally well-tolerated with a favorable safety profile.[12] In a study of an extended-release formulation, 29 treatment-emergent adverse events were recorded in 28 out of 552 patients, with gastrointestinal (n=11) and nervous system (n=8) events being the most frequent.[14]
Constipation, Nasal congestion, Mild rash or itching.[15]
Severe allergic reactions, Confusion, Hallucinations, Chest numbness.[15] In a retrospective analysis of poison control data (2010-2018) involving pediatric single-substance exposures, 2.3% of cases had a moderate clinical effect, 0.4% had a major clinical effect, and 0.1% resulted in death.[16]
Experimental Protocols for Side Effect Assessment
The assessment of side effects in clinical trials of antitussives involves a combination of patient-reported outcomes and objective measurements. The following are detailed methodologies for key experiments cited in the evaluation of these agents.
Assessment of Somnolence and Dizziness
Methodology:
Patient-Reported Outcomes (PROs):
Epworth Sleepiness Scale (ESS): This is a widely used questionnaire to assess daytime sleepiness.[17] Patients rate their likelihood of dozing off in eight different situations on a scale of 0 to 3. A total score of 11 or higher is indicative of excessive daytime sleepiness.
Visual Analog Scale (VAS) for Drowsiness: Patients are asked to mark their level of drowsiness on a 100 mm line, with "0" representing "not drowsy at all" and "100" representing "extremely drowsy."[4]
Objective Tests:
Multiple Sleep Latency Test (MSLT): This test measures how quickly a person falls asleep in a quiet environment during the day. It is considered a gold standard for objectively measuring sleepiness.[18][19]
Maintenance of Wakefulness Test (MWT): This test assesses a person's ability to stay awake for a defined period.[19]
Psychomotor Vigilance Task (PVT): This task measures sustained attention and reaction time, which can be impaired by drowsiness.[19]
Assessment of Gastrointestinal Adverse Events
Methodology:
Patient-Reported Outcomes (PROs):
Gastrointestinal Symptom Rating Scale (GSRS): This is a questionnaire designed to evaluate a wide range of gastrointestinal symptoms.
Daily Diaries: Patients record the frequency and severity of specific gastrointestinal symptoms such as nausea, vomiting, constipation, and diarrhea on a daily basis.
Clinical Assessment:
Investigators use a standardized glossary of terms, such as the Medical Dictionary for Regulatory Activities (MedDRA), to classify and record adverse events reported by patients.[20]
The severity of gastrointestinal adverse events is graded based on a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), which ranks severity from Grade 1 (mild) to Grade 5 (death).[21]
General Adverse Event Monitoring and Reporting in Clinical Trials
Methodology:
Systematic Data Collection: The trial protocol explicitly defines what constitutes an adverse event (AE), how AEs will be monitored and recorded, the actions to be taken, and the reporting procedures.[22]
Grading and Attribution:
Severity Grading: AEs are graded based on their intensity (e.g., mild, moderate, severe).[23]
Seriousness Criteria: An AE is classified as serious if it results in death, is life-threatening, requires hospitalization, results in disability, or is a congenital anomaly.[22]
Causality Assessment: The investigator assesses the likelihood that the AE is related to the investigational drug.[24]
Reporting: Serious and unexpected adverse reactions are reported to regulatory authorities and ethics committees within a specific timeframe.[22]
Signaling Pathways and Side Effects
The therapeutic and adverse effects of antitussives are mediated by their interaction with specific signaling pathways. The following diagrams illustrate the known pathways for several classes of these drugs.
Caption: Mu-Opioid Receptor Signaling Pathway for Codeine.
Caption: NMDA Receptor Antagonist Pathway for Dextromethorphan.
In Vivo Validation of Sigma-1 Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Comparative Analysis of Sigma-1 Receptor Antagonists To understand the in vivo profile of a potential S1R antagonist, it is crucial to compare its performan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Sigma-1 Receptor Antagonists
To understand the in vivo profile of a potential S1R antagonist, it is crucial to compare its performance against well-characterized compounds. The following table summarizes the in vitro binding affinities and in vivo efficacy of several known S1R antagonists.
Blockade of neuroprotective effects of S1R agonists[8]
Key In Vivo Experimental Protocols
The following are detailed protocols for essential in vivo assays to validate S1R antagonism.
Formalin Test for Inflammatory Pain
The formalin test is a widely used model of tonic chemical nociception that allows for the assessment of a compound's effect on both acute and persistent pain.
Protocol:
Animals: Male C57BL/6J mice are typically used.
Acclimation: Allow mice to acclimate to the testing environment for at least 30 minutes before the experiment.
Drug Administration: Administer the test compound (e.g., Dimethoxanate) or a reference antagonist (e.g., SI 1/28 at 1-45 mg/kg, i.p.) 10-20 minutes prior to formalin injection. A vehicle control group and a positive control (e.g., morphine) should be included.
Formalin Injection: Inject 15 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
Observation: Immediately after injection, place the mouse in an observation chamber. Record the cumulative time spent licking or biting the injected paw in 5-minute intervals for 60 minutes.
Data Analysis: The early phase (Phase I) is the first 5 minutes post-injection, representing acute nociception. The late phase (Phase II), from 10 to 60 minutes, reflects inflammatory pain and central sensitization.[3] A reduction in the duration of licking/biting in Phase II is indicative of potential S1R antagonist activity.[3][5][7]
Hot Plate Test for Thermal Pain
The hot plate test assesses the response to a thermal stimulus and is useful for evaluating central analgesic effects.
Protocol:
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 51-55°C.[9][10]
Animals: Male Wistar rats or Swiss mice are commonly used.
Baseline Latency: Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until a nocifensive response (e.g., hind paw licking, jumping) is observed. A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
Drug Administration: Administer the test compound or reference antagonist.
Test Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.
Data Analysis: An increase in the latency to respond compared to baseline and vehicle-treated animals indicates an analgesic effect.
In Vivo Microdialysis for Neurotransmitter Release
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical mechanisms of S1R antagonists.
Protocol:
Surgery: Implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat or mouse. Allow for a recovery period of at least 24 hours.
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
Drug Administration: Administer the test compound or reference antagonist.
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
Data Analysis: Changes in neurotransmitter levels following drug administration, compared to baseline, can reveal the modulatory effects of the S1R antagonist on specific neurotransmitter systems.[11][12]
Visualizing Key Pathways and Workflows
Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the sigma-1 receptor.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of a sigma-1 receptor antagonist.
Logical Relationship of S1R Antagonism and Analgesia
Caption: Logical flow from S1R antagonism to analgesia.
Conclusion
The in vivo validation of a novel sigma-1 receptor antagonist requires a systematic approach involving well-established behavioral and neurochemical assays. While direct in vivo evidence for Dimethoxanate's S1R antagonism is pending, the experimental protocols and comparative data presented in this guide offer a robust framework for its evaluation. By comparing its effects to those of established antagonists like SI 1/28 and E-52862, researchers can effectively characterize its potential as a therapeutic agent. The provided diagrams offer a visual aid to understanding the underlying mechanisms and experimental workflows crucial for advancing drug development in this field.
A Head-to-Head Comparison of Dimethoxanate with Novel Antitussive Agents: A Guide for Researchers
In the evolving landscape of antitussive therapies, the quest for agents with superior efficacy and improved safety profiles is paramount. This guide provides a detailed head-to-head comparison of the established antitus...
Author: BenchChem Technical Support Team. Date: December 2025
In the evolving landscape of antitussive therapies, the quest for agents with superior efficacy and improved safety profiles is paramount. This guide provides a detailed head-to-head comparison of the established antitussive, Dimethoxanate, with three novel agents: Gefapixant, Moguisteine, and Levodropropizine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development.
It is important to note that a direct head-to-head clinical trial comparing Dimethoxanate with Gefapixant, Moguisteine, or Levodropropizine has not been identified in the current literature. Therefore, this comparison is based on an analysis of individual clinical trial data for each compound, primarily against placebo or other comparators such as codeine.
Mechanism of Action
The antitussive effects of these compounds are mediated through distinct central and peripheral mechanisms.
Dimethoxanate is understood to exert its effects through a dual mechanism, involving both central and peripheral pathways.[1] Primarily, it acts on the medullary cough center in the brainstem.[1] It is also a ligand for the sigma-1 receptor, which may play a role in modulating the cough reflex.[2] Its peripheral action is thought to involve the modulation of sensory nerve endings in the respiratory tract.[1]
Gefapixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel found on sensory C-fibers of the vagus nerve in the airways.[1] By blocking the binding of extracellular ATP, which is released during inflammation, Gefapixant reduces the activation of these sensory nerves and dampens the cough reflex.[1][3]
Moguisteine is a peripherally acting antitussive that is believed to activate ATP-sensitive potassium (K-ATP) channels on airway sensory neurons.[4][5] This activation leads to hyperpolarization of the neuronal membrane, making the sensory nerves less responsive to tussive stimuli.[4]
Levodropropizine also acts peripherally by inhibiting the activation of vagal C-fibers.[6] Its mechanism is thought to involve the modulation of sensory neuropeptides in the respiratory tract.[6]
Signaling Pathway Diagrams
Proposed mechanism of action for Dimethoxanate.
Signaling pathway of Gefapixant's antitussive action.
Proposed mechanism of Moguisteine via K-ATP channels.
Peripheral action of Levodropropizine on C-fibers.
This is a standard preclinical model for evaluating the efficacy of antitussive agents.
Workflow for the citric acid-induced cough model.
Protocol:
Animal Selection: Healthy guinea pigs are selected and acclimatized to the laboratory conditions.
Drug Administration: The test compound or vehicle is administered, typically orally (p.o.), at a predetermined time before the cough challenge.
Cough Induction: The animals are placed in a chamber and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a fixed duration.
Data Collection: The number of coughs is recorded during and immediately after the exposure using a sound-recording device and specialized software.
Data Analysis: The percentage inhibition of the cough response compared to the vehicle-treated group is calculated to determine the antitussive efficacy. The dose that produces 50% of the maximal effect (ED50) can also be determined.[22]
Clinical Trial Protocol for Chronic Cough
Objective and subjective measures are crucial for assessing antitussive efficacy in clinical trials.
A general workflow for a chronic cough clinical trial.
Key Components:
Patient Population: Patients with refractory or unexplained chronic cough lasting more than eight weeks.[23]
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
Safety Assessment: Monitoring and reporting of all adverse events.
Conclusion
This comparative guide highlights the distinct mechanisms of action and provides a summary of the available efficacy, pharmacokinetic, and safety data for Dimethoxanate and the novel antitussive agents Gefapixant, Moguisteine, and Levodropropizine.
While Dimethoxanate has a history of use, the quantitative and mechanistic data for the novel agents are more robustly characterized in recent literature. Gefapixant, with its targeted P2X3 receptor antagonism, has demonstrated efficacy in reducing cough frequency in large clinical trials. Moguisteine and Levodropropizine, both peripherally acting agents, also show promise with favorable efficacy and safety profiles in the studied populations.
The lack of direct comparative clinical trials between Dimethoxanate and these newer agents is a significant data gap. Future research, including head-to-head trials, would be invaluable for establishing a definitive therapeutic hierarchy. The detailed experimental protocols and signaling pathway diagrams provided herein are intended to serve as a valuable resource for researchers and drug developers in the ongoing effort to advance the treatment of cough.
Verifying the Analgesic Properties of Dimethoxanate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for the in vivo evaluation of the analgesic properties of Dimethoxanate, a phenothiazine derivative with potenti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo evaluation of the analgesic properties of Dimethoxanate, a phenothiazine derivative with potential applications in pain management. While primarily known as a cough suppressant, preliminary evidence suggests Dimethoxanate may exert analgesic effects through modulation of central nervous system pathways, including the sigma-1 receptor and GABA/glycine neurotransmitter systems.[1] This document outlines detailed experimental protocols, proposes relevant comparator drugs, and provides a structure for the presentation of quantitative data to facilitate a rigorous assessment of Dimethoxanate's analgesic potential.
Putative Analgesic Mechanisms of Dimethoxanate
Dimethoxanate's potential analgesic effects are thought to stem from its interaction with key central nervous system targets. It has been shown to bind to the sigma-1 receptor, a protein known to modulate nociceptive signaling.[2] Additionally, it is suggested that Dimethoxanate may enhance the inhibitory effects of GABA and glycine, two crucial neurotransmitters in reducing neuronal excitability, which could be beneficial in managing neuropathic pain.[1]
Proposed In Vivo Analgesic Assays
To comprehensively evaluate the analgesic properties of Dimethoxanate, a combination of well-established in vivo models is recommended. The following protocols for the hot plate test and the formalin test are provided as a guide for researchers.
Hot Plate Test
The hot plate test is a widely used method to assess the efficacy of centrally acting analgesics.[3] The test measures the latency of a thermal pain response, which is indicative of a drug's ability to modulate the perception of pain at the supraspinal level.
Experimental Protocol:
Animals: Male Sprague-Dawley rats (200-250 g) are to be used. Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
Procedure:
Animals are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
A cut-off time of 30-45 seconds is to be established to prevent tissue damage.
Baseline latency is determined for each animal before drug administration.
Animals are then treated with Dimethoxanate, a vehicle control, or a comparator drug (e.g., codeine, tramadol) via intraperitoneal (i.p.) or oral (p.o.) administration.
The latency to response is measured at predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes).
Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Formalin Test
The formalin test is a model of continuous pain that allows for the differentiation between nociceptive and inflammatory pain mechanisms.[4] The test involves the subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pain response. The early phase (0-5 minutes) is attributed to the direct chemical stimulation of nociceptors, while the late phase (15-30 minutes) is associated with an inflammatory response.[2]
Experimental Protocol:
Animals: Male Swiss Webster mice (20-25 g) are to be used, following a suitable acclimatization period.
Procedure:
Animals are pre-treated with Dimethoxanate, a vehicle control, or a comparator drug.
After the appropriate pre-treatment time, 20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
Immediately after injection, the animals are placed in an observation chamber.
The total time spent licking or biting the injected paw is recorded for the early phase (0-5 minutes) and the late phase (15-30 minutes) post-formalin injection.
Data Analysis: The total time spent licking/biting in each phase is compared between the different treatment groups.
Comparator Drugs
For a robust comparison, established analgesics with well-characterized mechanisms of action should be included in the studies.
Codeine: An opioid analgesic that acts primarily on µ-opioid receptors in the central nervous system. It is effective in both the hot plate and formalin tests.
Tramadol: A centrally acting analgesic with a dual mechanism of action, involving weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.[5]
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, making it more effective in the late phase of the formalin test.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and concise tabular format to facilitate comparison between Dimethoxanate and the comparator drugs.
Treatment Group
Dose (mg/kg)
Hot Plate Test (% MPE at 60 min)
Formalin Test - Early Phase (Licking Time in sec)
Formalin Test - Late Phase (Licking Time in sec)
Vehicle Control
-
Dimethoxanate
Codeine
Tramadol
Diclofenac
Visualizations
Experimental Workflow
Caption: Proposed workflow for in vivo analgesic testing of Dimethoxanate.
Hypothesized Signaling Pathway of Dimethoxanate
Caption: Hypothesized signaling pathways for Dimethoxanate-mediated analgesia.
Assessing Local Anesthetic Potential: A Comparative Framework for Novel Compounds Against Established Standards
A comprehensive evaluation of a new chemical entity for local anesthetic properties requires rigorous comparison against established clinical standards. While direct comparative data for Dimethoxanate as a local anesthet...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive evaluation of a new chemical entity for local anesthetic properties requires rigorous comparison against established clinical standards. While direct comparative data for Dimethoxanate as a local anesthetic is not available in current scientific literature, this guide outlines the standard experimental framework and performance benchmarks used to characterize such agents. The methodologies and data presented for standard anesthetics like lidocaine and bupivacaine provide a blueprint for the potential assessment of Dimethoxanate.
Dimethoxanate, a phenothiazine derivative, is primarily recognized as a non-narcotic antitussive, or cough suppressant.[1][2] Its mechanism of action is understood to be centered on the medullary cough center in the brainstem, with some peripheral effects on sensory nerve endings in the respiratory tract.[1] While one source notes potential local anesthetic effects, specific experimental data to support this claim is lacking.[2] In contrast, standard local anesthetics such as lidocaine and bupivacaine have well-documented profiles.
Performance Benchmarks: Standard Local Anesthetics
The efficacy of local anesthetics is primarily determined by their onset and duration of action. These parameters are crucial for their clinical applicability. The following table summarizes typical values for lidocaine and bupivacaine, which serve as benchmarks in the development of new anesthetic agents.
Local Anesthetic
Onset of Action
Duration of Action
Lidocaine
Fast (< 2 minutes)
Short to Moderate (1-2 hours)
Bupivacaine
Slower (~5 minutes)
Long (2-4+ hours)
Note: Onset and duration are dependent on factors such as concentration, volume, location of administration, and the presence of vasoconstrictors like epinephrine.[3][4]
Experimental Protocols for Efficacy Assessment
To evaluate the local anesthetic properties of a compound like Dimethoxanate, standardized preclinical animal models are employed. These in vivo assays measure the blockade of sensory nerve conduction.
Thermal Nociception: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic and anesthetic effects of a substance by measuring the latency of a rodent's tail withdrawal from a heat source.[5][6] An increased latency period after drug administration indicates a reduction in pain perception.[5]
Protocol:
Animal Acclimation: Rodents, typically rats or mice, are habituated to the testing environment and apparatus to minimize stress-induced variability.[7]
Baseline Measurement: A focused beam of radiant heat is applied to a specific point on the animal's tail. The time taken for the animal to flick its tail out of the beam is recorded as the baseline tail-flick latency (TFL). A cut-off time (usually 10-12 seconds) is established to prevent tissue damage.[5][6]
Drug Administration: The test compound (e.g., Dimethoxanate) and a standard (e.g., lidocaine) are administered, typically via subcutaneous injection at the base of the tail.[8] A control group receives a saline injection.
Post-Treatment Measurement: At predetermined time intervals following injection, the TFL is measured again.
Data Analysis: The duration of the local anesthetic effect is determined by the time it takes for the TFL to return to baseline.[8] The percentage of maximal possible effect (%MPE) can also be calculated to quantify the analgesic efficacy.
Mechanical Nociception: Von Frey Test (Paw Withdrawal)
This test assesses the mechanical sensitivity of a rodent's paw and is used to measure tactile allodynia (pain from a stimulus that does not normally provoke pain).[9] Local anesthetics are expected to increase the paw withdrawal threshold.
Protocol:
Animal Acclimation: Animals are placed in individual compartments on an elevated wire mesh floor and allowed to acclimate.[10]
Baseline Measurement: Calibrated von Frey filaments, which apply a specific amount of force, are applied to the plantar surface of the hind paw. The threshold is the force at which the animal consistently withdraws its paw. The "up-down method" is a common technique to determine the 50% withdrawal threshold.[9][10]
Drug Administration: The test and standard compounds are injected into the plantar surface of the hind paw.
Post-Treatment Measurement: The paw withdrawal threshold is reassessed at various time points after injection.
Data Analysis: An increase in the force required to elicit a withdrawal response indicates a local anesthetic effect.
Nerve Block Model: Sciatic Nerve Block
This model provides a more direct assessment of nerve conduction blockade.[11]
Protocol:
Animal Preparation: Under light anesthesia, the sciatic nerve of a rat is located.[12] Ultrasound guidance can be used for precise needle placement.[13]
Drug Administration: A small volume of the test compound or a standard anesthetic is injected around the sciatic nerve.[12]
Assessment of Sensory Block: Sensory blockade is often measured by applying a noxious stimulus (e.g., thermal via a hot plate or mechanical via pinprick) to the paw innervated by the sciatic nerve and observing the withdrawal response.[11][14]
Assessment of Motor Block: Motor function can be evaluated by observing gait, posture, and the ability to bear weight on the affected limb.[12]
Data Analysis: The onset, duration, and intensity of both sensory and motor blockade are recorded and compared between the test and standard groups.
Visualizing the Process and Mechanism
To better understand the evaluation process and the underlying mechanism of action, the following diagrams are provided.
Independent Validation of Published Dimethoxanate Synthesis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the published synthesis methods for Dimethoxanate, a phenothiazine-class cough suppressant. The objective is t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published synthesis methods for Dimethoxanate, a phenothiazine-class cough suppressant. The objective is to offer an independent validation of these methods by presenting a detailed overview of the synthetic routes, experimental protocols, and quantitative data to aid researchers in their drug development and synthesis endeavors.
Introduction to Dimethoxanate Synthesis
Dimethoxanate, chemically known as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate, is primarily synthesized through a two-step process. This involves the formation of a reactive intermediate, phenothiazine-10-carbonyl chloride, followed by an esterification reaction with 2-(2-(dimethylamino)ethoxy)ethanol. While this general pathway is widely acknowledged, specific experimental details and quantitative yields can vary in the literature. This guide consolidates and presents the available information to provide a clearer picture of the synthesis.
Comparative Analysis of Synthesis Methods
Currently, a single primary synthetic route for Dimethoxanate is prominently described in the scientific literature. This section details the steps involved in this method, including the preparation of the key intermediate and the final product.
Method 1: Two-Step Synthesis via Phenothiazine-10-carbonyl chloride
This method is the most commonly cited route for the synthesis of Dimethoxanate. It involves two main reactions:
Formation of Phenothiazine-10-carbonyl chloride: Phenothiazine is reacted with phosgene or a phosgene equivalent like triphosgene to produce the acyl chloride intermediate.
Esterification: The phenothiazine-10-carbonyl chloride is then reacted with 2-(2-(dimethylamino)ethoxy)ethanol to yield Dimethoxanate.
Experimental Protocols:
Step 1: Synthesis of Phenothiazine-10-carbonyl chloride
Reactants: Phenothiazine, Phosgene (or Triphosgene), and a suitable solvent (e.g., toluene, benzene).
Procedure: A solution of phenothiazine in a dry, inert solvent is treated with a solution of phosgene or triphosgene. The reaction is typically carried out at a controlled temperature, often starting at a low temperature and gradually warming to room temperature or slightly above. The reaction mixture is stirred for a specified period to ensure complete conversion.
Work-up and Purification: After the reaction is complete, the solvent and any excess phosgene are removed under reduced pressure. The resulting crude phenothiazine-10-carbonyl chloride can be purified by recrystallization from a suitable solvent.
Step 2: Synthesis of Dimethoxanate
Reactants: Phenothiazine-10-carbonyl chloride, 2-(2-(dimethylamino)ethoxy)ethanol, a base (e.g., triethylamine, pyridine), and a suitable solvent (e.g., toluene, dichloromethane).
Procedure: To a solution of phenothiazine-10-carbonyl chloride in an inert solvent, 2-(2-(dimethylamino)ethoxy)ethanol and a base are added. The base is crucial to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete.
Work-up and Purification: The reaction mixture is typically washed with water and/or an aqueous basic solution to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried, and the solvent is evaporated. The crude Dimethoxanate can be further purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.
To provide a broader context for researchers, the following diagrams illustrate the logical workflow of this comparative guide and a simplified representation of Dimethoxanate's mechanism of action.
Caption: Logical workflow for the creation of this comparison guide.
Caption: The primary synthetic pathway to Dimethoxanate.
Conclusion
The synthesis of Dimethoxanate is predominantly achieved through a two-step method involving the formation of phenothiazine-10-carbonyl chloride and subsequent esterification. While this route is chemically sound, there is a notable lack of detailed, publicly available experimental data that has been independently validated. Researchers seeking to synthesize Dimethoxanate should consider the general protocols outlined in this guide and may need to perform optimization studies to achieve desired yields and purity. Further publications detailing alternative, more efficient, or greener synthetic routes would be a valuable contribution to the field of medicinal chemistry.
Navigating the Safe Disposal of Dimethoxanate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dimethoxanate, a phenothiazine-cla...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dimethoxanate, a phenothiazine-class cough suppressant, requires careful handling and disposal due to its chemical nature. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for Dimethoxanate hydrochloride. While detailed disposal instructions may not always be present, the SDS provides critical information on hazards, personal protective equipment (PPE), and immediate first-aid measures.
Personal Protective Equipment (PPE) is mandatory when handling Dimethoxanate waste.
Protective Gear
Specification
Gloves
Chemical-resistant gloves (e.g., nitrile)
Eye Protection
Safety glasses with side shields or goggles
Lab Coat
Standard laboratory coat
Respiratory Protection
Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The appropriate disposal method for Dimethoxanate depends on its form (e.g., pure compound, solution, contaminated materials) and the applicable federal, state, and local regulations.
Step 1: Waste Identification and Segregation
Pure Dimethoxanate or Concentrated Solutions: Treat as hazardous chemical waste.
Dilute Aqueous Solutions: Depending on the concentration and local regulations, some dilute, neutralized solutions may be permissible for drain disposal. However, it is crucial to verify this with your institution's Environmental Health and Safety (EHS) department.
Contaminated Materials: Items such as gloves, weighing boats, and pipette tips that have come into contact with Dimethoxanate should be considered contaminated waste.
Step 2: On-Site Neutralization (if applicable and approved)
For small quantities of acidic or basic solutions of Dimethoxanate, neutralization to a pH between 6 and 8 may be a preliminary step before disposal. This should only be performed by trained personnel following a validated and approved protocol from your institution's EHS office.
Step 3: Waste Collection and Storage
Hazardous Chemical Waste:
Collect pure Dimethoxanate and concentrated solutions in a designated, properly labeled, and sealed waste container.
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name ("Dimethoxanate").
Contaminated Solid Waste:
Place all contaminated disposable materials into a designated, sealed, and clearly labeled hazardous waste bag or container.
Step 4: Final Disposal
Professional Waste Management: The primary and recommended method for the disposal of Dimethoxanate waste is through a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal in compliance with all regulations.
Landfill (with caution): In the absence of other options, and with explicit approval from regulatory agencies, disposal in a designated hazardous waste landfill may be permissible[1]. This is not a recommended route for laboratory-generated waste.
Sewer System (highly restricted): Disposal of small amounts of treated and neutralized solutions via the sewer system should only be considered if explicitly permitted by local wastewater treatment authorities[2][3]. Unauthorized discharge can have significant environmental consequences.
Experimental Protocols Cited
Logical Workflow for Dimethoxanate Disposal
The following diagram illustrates the decision-making process for the proper disposal of Dimethoxanate waste.
Caption: Decision workflow for the safe disposal of Dimethoxanate waste.
By adhering to these procedures and maintaining a close working relationship with your institution's safety officials, you can ensure the safe and compliant disposal of Dimethoxanate, fostering a secure and environmentally conscious research environment.
Personal protective equipment for handling Dimethoxanate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dimethoxanate. The following procedures are designed to ensure a safe laboratory envi...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dimethoxanate. The following procedures are designed to ensure a safe laboratory environment by outlining essential personal protective equipment (PPE), handling protocols, and disposal plans.
Personal Protective Equipment (PPE)
When handling Dimethoxanate, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE for different types of laboratory work.
Exposure Route
Required Personal Protective Equipment
Notes
Inhalation
Chemical fume hood or other approved ventilated enclosure. In case of inadequate ventilation, wear a NIOSH-approved respirator.[1][2]
Use only in well-ventilated areas.[2][3][4] Avoid breathing dust, fumes, gases, mists, vapors, or sprays.[2][3][4]
Skin/Body
Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[1][2][3][4]
Wash skin thoroughly with soap and water after handling.[1][3][4]
Eyes/Face
Safety glasses with side shields or goggles. A face shield may be required for splash hazards.[1][2][3][4]
In the event of an exposure or spill, immediate action is critical.
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][4]
After skin contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][4]
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2][4]
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of Dimethoxanate and the safety of the laboratory.
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4] Use only non-sparking tools and take precautionary measures against static discharge.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3]
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[3][4]
Disposal Plan
Dispose of Dimethoxanate and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling Dimethoxanate from receipt to disposal.
Caption: Workflow for the safe handling of Dimethoxanate.